Isorhamnetin 3-glucuronide
描述
This compound has been reported in Rubus idaeus, Persicaria decipiens, and other organisms with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZWHOMBDMMRSC-NTKSAMNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957931 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36687-76-0 | |
| Record name | Isorhamnetin 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36687-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorhamnetin-3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISORHAMNETIN-3-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZB5M8D8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isorhamnetin 3-Glucuronide: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin (B1672294) 3-glucuronide, a significant flavonoid metabolite, is garnering increasing attention within the scientific community for its potential therapeutic applications. As a conjugated form of isorhamnetin, it exhibits modified bioavailability and bioactivity, making its study crucial for drug development and nutritional science. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of Isorhamnetin 3-glucuronide. It details experimental protocols for its extraction and quantification and visualizes key biochemical pathways associated with its biosynthesis and mechanism of action, offering a critical resource for researchers in the field.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant and health-promoting properties. Isorhamnetin, an O-methylated flavonol derived from quercetin, and its glycosidic forms, are of particular interest. This compound is a key conjugate of isorhamnetin, and understanding its natural distribution is vital for harnessing its potential. This document serves as a technical resource, compiling current knowledge on the natural occurrences and analytical methodologies for this compound.
Natural Sources and Distribution
This compound has been identified in a variety of plant species. Its presence is often alongside other isorhamnetin glycosides. The distribution can vary significantly between different plant parts and is influenced by environmental factors and the plant's developmental stage.
Key Natural Sources:
-
Chicory (Cichorium intybus): The leaves and plant of chicory are reported to contain this compound.[1]
-
Raspberry (Rubus idaeus): This fruit-bearing plant is another documented source of this compound.[2]
-
Water Pepper (Persicaria decipiens): This plant has also been identified as containing this compound.[2]
-
Marigold (Tagetes erecta): Isomers of isorhamnetin-3-O-glucuronide have been detected in the flowers of Tagetes erecta.[3]
While direct quantitative data for this compound is limited in the literature, the concentration of other related isorhamnetin glycosides in various plants provides valuable context for its potential abundance.
Quantitative Data
The quantification of this compound in plant matrices is a complex task. The tables below summarize the available quantitative data for various isorhamnetin glycosides, offering a comparative overview.
Table 1: Quantitative Data of Isorhamnetin Glycosides in Various Plant Sources
| Plant Species | Plant Part | Isorhamnetin Glycoside | Concentration (mg/100g DW unless otherwise specified) | Reference |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [4] |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 | [4] |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-glucoside-7-O-rhamnoside | 37.8 - 90.8 | [4] |
| Opuntia ficus-indica (Prickly Pear) | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 ± 28.45 | [4] |
| Opuntia ficus-indica (Prickly Pear) | Pulps | Isorhamnetin-3-O-rutinoside | 271.39 ± 25.59 | [4] |
| Opuntia ficus-indica (Prickly Pear) | Peels | Isorhamnetin-3-O-rutinoside | 254.51 ± 31.03 | [4] |
| Opuntia ficus-indica (Prickly Pear) | Cladodes | Isorhamnetin-3-O-glucoside | 149.71 ± 10.13 | [4] |
| Opuntia ficus-indica (Prickly Pear) | Pulps | Isorhamnetin-3-O-glucoside | 184.14 ± 14.91 | [4] |
| Opuntia ficus-indica (Prickly Pear) | Peels | Isorhamnetin-3-O-glucoside | 223.66 ± 14.44 | [4] |
| Ginkgo biloba | Leaves | Isorhamnetin-3-O-rutinoside | 30 - 80 | [5] |
Experimental Protocols
The accurate extraction and quantification of this compound are paramount for research and development. Below are detailed methodologies adapted from established protocols for flavonoid analysis.
Extraction of Isorhamnetin Glycosides
This protocol outlines a general method for the extraction of isorhamnetin glycosides from plant material, which can be optimized for specific matrices.
Objective: To extract isorhamnetin glycosides from dried plant material.
Materials:
-
Dried and powdered plant material
-
Petroleum ether
-
Ethyl acetate
-
n-Butanol
-
Polyamide resin
-
Reflux apparatus
-
Rotary evaporator
-
pH meter
Procedure:
-
Reflux Extraction:
-
Take a known quantity of dried and powdered plant material.
-
Add 10-15 volumes of 80% ethanol.
-
Reflux the mixture for 2 hours.
-
Repeat the extraction process twice.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is enriched with flavonoid glycosides, is collected.
-
-
Polyamide Column Chromatography:
-
Concentrate the n-butanol fraction to remove the solvent.
-
Dissolve the residue in a minimal amount of the mobile phase.
-
Load the sample onto a polyamide resin column.
-
Elute the column with a gradient of ethanol in water (e.g., 25% ethanol) to separate the isorhamnetin glycosides.
-
-
Purification:
-
Collect the fractions containing the target compound.
-
Concentrate the purified fraction to near dryness.
-
Adjust the pH of the concentrate to 2-3 with an appropriate acid.
-
Allow the solution to stand at a low temperature to facilitate precipitation.
-
Filter and dry the precipitate to obtain purified isorhamnetin glycosides.
-
This protocol is based on a method for extracting isorhamnetin-3-O-β-D-6-O-α-L-rhamnosyl-D-glucose and can be adapted for this compound.[6]
Quantification by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of flavonoids.
Objective: To quantify this compound in a plant extract.
Instrumentation:
-
UPLC system with a C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
This compound standard
Procedure:
-
Sample Preparation:
-
Prepare the plant extract as described in the extraction protocol.
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., 50% methanol).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to elute the compounds of interest.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 35-40 °C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (m/z 491), characteristic fragment ions would be monitored.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Analyze the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
-
This protocol is a generalized procedure based on established UPLC-MS/MS methods for flavonoid quantification.[7][8]
Signaling Pathways and Biosynthesis
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the general flavonoid pathway. It begins with the amino acid phenylalanine and proceeds through the phenylpropanoid and flavonoid biosynthetic routes to produce the precursor, isorhamnetin. The final step involves the attachment of a glucuronic acid moiety.[9][10][11]
Caption: Biosynthesis pathway of this compound.
JNK and p38 MAPK Signaling Pathway
This compound has been shown to exhibit anti-inflammatory effects by suppressing the JNK and p38 MAPK signaling pathways. These pathways are critical in regulating cellular responses to stress and inflammation.
Caption: Inhibition of JNK and p38 MAPK pathways by this compound.
Conclusion
This compound is a flavonoid of significant scientific interest, with its natural distribution spanning several plant species. While quantitative data for this specific compound remains an area for further research, the methodologies for its extraction and analysis are well-established. The elucidation of its role in modulating key signaling pathways, such as the JNK and p38 MAPK pathways, underscores its therapeutic potential. This technical guide provides a foundational resource for researchers, consolidating current knowledge and providing practical protocols to facilitate further investigation into the promising bioactivities of this compound.
References
- 1. Showing Compound this compound (FDB016876) - FooDB [foodb.ca]
- 2. This compound | C22H20O13 | CID 5491630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 5. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
The Biosynthesis of Isorhamnetin 3-Glucuronide in Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of isorhamnetin (B1672294) 3-glucuronide, a significant plant-derived flavonoid with noteworthy pharmacological potential. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic steps, regulatory networks, quantitative data, and experimental protocols essential for understanding and engineering the production of this valuable compound.
Introduction
Isorhamnetin, a 3'-O-methylated flavonol derived from quercetin (B1663063), and its glycosylated forms, such as isorhamnetin 3-glucuronide, are plant secondary metabolites recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The addition of a glucuronic acid moiety to the isorhamnetin backbone, a process known as glucuronidation, enhances its water solubility and stability, which can significantly impact its bioavailability and therapeutic efficacy.[1][2] Understanding the intricate biosynthetic pathway of this compound is paramount for its targeted production through metabolic engineering in plants or microbial systems.
The Core Biosynthesis Pathway
The formation of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol biosynthetic sub-pathways. The pathway culminates in two key modification steps: the methylation of quercetin to form isorhamnetin, followed by the regiospecific attachment of a glucuronic acid moiety.
The initial stages of the pathway involve the conversion of L-phenylalanine to 4-coumaroyl-CoA, which serves as the precursor for the flavonoid skeleton. A series of enzymatic reactions catalyzed by chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS) lead to the synthesis of the central precursor molecule, quercetin.[3]
The final two steps in the biosynthesis of this compound are:
-
Methylation of Quercetin: The enzyme Quercetin 3'-O-methyltransferase (OMT), a type of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, catalyzes the transfer of a methyl group from SAM to the 3'-hydroxyl group of quercetin, yielding isorhamnetin.[4]
-
Glucuronidation of Isorhamnetin: A UDP-dependent glycosyltransferase (UGT), specifically a UDP-glucuronosyltransferase (UGAT), facilitates the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the 3-hydroxyl group of isorhamnetin, forming this compound.[5]
Quantitative Data
Table 1: Kinetic Parameters of a Rhamnosyltransferase Acting on Isorhamnetin
| Enzyme | Substrate | Vmax (U/mg) | Km (µM) | Reference |
| Rhamnosyltransferase (78D1) from Arabidopsis thaliana | Isorhamnetin | 0.646 | 181 | [6] |
Table 2: In Planta Concentrations of Isorhamnetin and its Glycosides
| Plant Species | Tissue | Compound | Concentration (mg/100g DW) | Reference |
| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 ± 28.45 | [7] |
| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-glucoside | 149.71 ± 10.13 | [7] |
| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 | [7] |
| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [7] |
| Brassica juncea | Leaves | Isorhamnetin-3,7-diglucoside | Major flavonoid | [8] |
| Ginkgo biloba | Leaves | Isorhamnetin glycosides | Present | [2] |
Experimental Protocols
The study of the this compound biosynthetic pathway involves a range of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of a Plant Flavonoid UGT
This protocol describes the expression of a plant UGT in Escherichia coli and its subsequent purification, a crucial step for in vitro characterization.
Methodology:
-
Gene Cloning: The coding sequence of the candidate UGT gene is amplified from plant cDNA and cloned into an E. coli expression vector, such as pET, often with an N- or C-terminal affinity tag (e.g., 6x-His).[9]
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of media. Protein expression is induced at mid-log phase with isopropyl β-D-1-thiogalactopyranoside (IPTG). To enhance soluble protein expression, induction is typically carried out at a lower temperature (e.g., 18-25°C) for several hours or overnight.[10]
-
Purification: Cells are harvested and lysed. The soluble protein fraction is then subjected to affinity chromatography. For a His-tagged protein, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used. The purified protein is eluted using a buffer containing imidazole.[11] Protein purity is assessed by SDS-PAGE.
In Vitro Enzyme Assay for Isorhamnetin 3-O-Glucuronosyltransferase Activity
This assay is designed to determine the activity and kinetic parameters of the purified UGT enzyme with isorhamnetin as the substrate.
Reaction Mixture:
-
Purified recombinant UGT enzyme
-
Isorhamnetin (substrate)
-
UDP-glucuronic acid (UDPGA) (sugar donor)
-
Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0)
-
MgCl₂ (often required for UGT activity)
Procedure:
-
The reaction is initiated by adding the enzyme to a pre-warmed mixture of the other components.
-
The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.
-
The reaction is terminated by adding a quenching solution, such as an organic solvent (e.g., methanol) or an acid.[12]
-
The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the product, this compound.
HPLC Analysis of Isorhamnetin and its Glucuronide
HPLC is a standard method for the separation and quantification of flavonoids.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of two solvents, typically water with a small percentage of acid (e.g., formic acid or acetic acid) (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B).
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelength for isorhamnetin and its derivatives (around 350-370 nm). Mass spectrometry (MS) can be coupled with HPLC for definitive identification of the products.
Transcriptional Regulation of the Pathway
The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors (TFs).
The core flavonoid pathway is known to be regulated by a ternary complex of TFs from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, often referred to as the MBW complex.[13][14] These TFs can activate the expression of early and late biosynthetic genes in the pathway.[15]
The terminal enzymes, OMT and UGT, are also subject to transcriptional control. Their expression can be influenced by developmental cues and environmental stresses, such as UV radiation and pathogen attack.[3] For instance, the expression of flavonoid biosynthetic genes, including those for modification enzymes, can be significantly altered under salt stress.[16] Specific TFs from families like MYB, WRKY, and AP2/ERF have been implicated in the regulation of these final modification steps.[17]
Conclusion and Future Perspectives
The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic conversions and modifications. While the core pathway is largely understood, further research is needed to identify and characterize the specific O-methyltransferases and UDP-glucuronosyltransferases responsible for the production of this compound in various plant species. A deeper understanding of the transcriptional regulatory networks will be crucial for developing effective strategies for the metabolic engineering of this compound production. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance our knowledge and harness the potential of this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving an Escherichia coli-based biocatalyst for terpenol glycosylation by variation of the expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Characterization of a UDP-Glucosyltransferase Produced by Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved assay method for UDP-glucuronyltransferase activity towards 5-hydroxytryptamine and the characteristic properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Recent advances in the transcriptional regulation of the flavonoid biosynthetic pathway. | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 16. Physiological factors affecting transcription of genes involved in the flavonoid biosynthetic pathway in different rice varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to Isorhamnetin 3-glucuronide: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isorhamnetin (B1672294) 3-glucuronide, a flavonoid metabolite of significant interest in pharmacology and drug development. The document details its chemical structure, physicochemical properties, and key biological activities, with a focus on its anti-inflammatory and cardiovascular-protective effects. Detailed experimental protocols for its extraction, isolation, and biological evaluation are provided to support further research and development.
Chemical Structure and Identification
Isorhamnetin 3-glucuronide is a flavonoid, specifically an O-methylated flavonol glucuronide. It is a major metabolite of isorhamnetin and quercetin.[1][2] The structure consists of the isorhamnetin aglycone linked to a glucuronic acid moiety at the 3-position.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[3][4] |
| CAS Number | 36687-76-0[3] |
| Molecular Formula | C22H20O13[3] |
| Molecular Weight | 492.39 g/mol [2] |
| InChI Key | VVZWHOMBDMMRSC-NTKSAMNMSA-N[3][4] |
| SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O[3] |
Physicochemical Properties
This compound is typically found as a powder and is soluble in organic solvents such as DMSO, pyridine, methanol, and ethanol.[5] It is described as being slightly soluble in water and is a moderately acidic compound.[6]
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Physical State | Powder[2] | - |
| Water Solubility | Slightly soluble[6] | Experimental value not specified. |
| Melting Point | Not Available | The melting point of the aglycone, isorhamnetin, is 307 °C. |
| pKa (Strongest Acidic) | ~6.37 | Predicted value for the related compound Isorhamnetin 3-O-β-D-glucopyranoside. |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, most notably anti-inflammatory and antihypertensive effects.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are well-documented. In lipopolysaccharide (LPS)-stimulated macrophages, it suppresses the production of pro-inflammatory mediators.[1][7] This action is mediated through the upregulation of Heme Oxygenase-1 (HO-1) and the subsequent suppression of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][7][8] LPS, a component of Gram-negative bacteria, typically activates Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including NF-κB and MAPK pathways, leading to the expression of inflammatory cytokines and adhesion molecules.[9][10][11] this compound intervenes in this cascade, reducing the inflammatory response.
Inhibition of VCAM-1 Expression
This compound can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells at physiological concentrations (e.g., 2 µM).[2] VCAM-1 plays a critical role in the recruitment of monocytes to the endothelium, an early step in the development of atherosclerosis. By downregulating VCAM-1, this compound can interfere with this process.
Antihypertensive Effects
In vivo studies have demonstrated that this compound can progressively reduce mean blood pressure.[2] When administered intravenously (1 mg/kg) to conscious spontaneously hypertensive rats (SHR), it elicits a significant hypotensive effect.[2]
Experimental Protocols
Extraction and Isolation from Plant Sources
This compound can be isolated from various plant sources, such as the herbs of Potentilla discolor Bge.[2] The following is a general protocol for the extraction and isolation of flavonoid glucuronides from plant material.
Methodology:
-
Sample Preparation: The dried plant material is ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with an appropriate solvent, commonly an alcohol-water mixture such as 70% ethanol, through methods like maceration (soaking at room temperature) or percolation.
-
Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Flavonoid glycosides typically partition into the more polar fractions.
-
Chromatographic Purification: The target fraction is further purified using column chromatography techniques. Sephadex LH-20 is often used for separating flavonoids.
-
Final Purification: Final purification to obtain a high-purity compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Verification: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
VCAM-1 Expression and Monocyte Adhesion Assay
This protocol describes a method to evaluate the effect of this compound on cytokine-induced VCAM-1 expression and subsequent monocyte adhesion to endothelial cells.
Methodology:
-
Cell Culture: Human endothelial cells (e.g., HUVECs or EA.hy926) are cultured to confluence in 24-well plates.
-
Cell Treatment: The endothelial cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Induction of Inflammation: VCAM-1 expression is induced by treating the cells with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 20 ng/mL), for 18-24 hours, in the continued presence of this compound.[12]
-
VCAM-1 Expression Analysis (Cell-Surface ELISA):
-
The cells are fixed with a mild fixative (e.g., 1% paraformaldehyde).
-
Non-specific binding is blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Cells are incubated with a primary antibody against human VCAM-1.
-
After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
The assay is developed using an HRP substrate, and the absorbance is measured to quantify VCAM-1 expression.
-
-
Monocyte Adhesion Assay:
-
THP-1 monocytes are labeled with a fluorescent dye (e.g., BCECF-AM).[12]
-
The treated endothelial cell monolayers are washed, and the fluorescently labeled THP-1 cells are added to each well and allowed to adhere for a set period (e.g., 30-60 minutes).[12]
-
Non-adherent cells are removed by gentle washing.
-
The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. A decrease in fluorescence indicates inhibition of monocyte adhesion.
-
In Vivo Blood Pressure Measurement
This protocol outlines the measurement of blood pressure in spontaneously hypertensive rats (SHR) following the administration of this compound.
Methodology:
-
Animal Model: Male spontaneously hypertensive rats are used as the animal model for essential hypertension.
-
Compound Administration: this compound is dissolved in a suitable vehicle and administered intravenously (i.v.) at a specified dose (e.g., 1 mg/kg).[2]
-
Blood Pressure Measurement: Blood pressure can be measured using either non-invasive or invasive methods.
-
Non-Invasive Method (Tail-Cuff Plethysmography): Rats are placed in a restrainer, and a cuff with a sensor is placed around the base of the tail. The cuff is inflated and then slowly deflated, and the sensor detects the return of blood flow, allowing for the measurement of systolic and diastolic blood pressure.[11]
-
Invasive Method (Arterial Cannulation): For continuous and more accurate measurements, a catheter can be surgically implanted into an artery (e.g., carotid or femoral artery) and connected to a pressure transducer.[9] This allows for direct and continuous monitoring of blood pressure in conscious, unrestrained animals.
-
-
Data Analysis: Blood pressure readings are taken at baseline (before administration) and at multiple time points after administration to determine the hypotensive effect of the compound.
Western Blot Analysis of HO-1, JNK, and p38 MAPK
This protocol describes the analysis of protein expression and phosphorylation status of key signaling molecules by Western blot.
Methodology:
-
Cell Culture and Treatment: RAW264.7 macrophage cells are cultured and treated with LPS in the presence or absence of this compound for a specified time.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for HO-1, total JNK, phospho-JNK (Thr183/Tyr185), total p38, and phospho-p38 (Thr180/Tyr182).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, particularly in the context of inflammatory and cardiovascular diseases. Its ability to modulate key signaling pathways involved in inflammation and endothelial dysfunction, such as the HO-1/MAPK and VCAM-1 expression pathways, makes it a valuable candidate for further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore its mechanisms of action and evaluate its efficacy in various preclinical models.
References
- 1. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C22H20O13 | CID 5491630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound - MetaboFood [metabofood.org]
- 5. This compound | CAS:36687-76-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. Showing Compound this compound (FDB016876) - FooDB [foodb.ca]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Bacterial lipopolysaccharide-induced endothelial activation and dysfunction: a new predictive and therapeutic paradigm for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functional Role of VCAM-1 Targeted Flavonoid-Loaded Lipid Nanoemulsions in Reducing Endothelium Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin 3-Glucuronide: An In-Depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin 3-glucuronide (I3G), a major metabolite of the flavonoid isorhamnetin, has demonstrated significant biological activities in various in vitro models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of I3G. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Core In Vitro Mechanisms of Action
This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and cancer. In vitro studies have elucidated its role as a potent anti-inflammatory and anti-cancer agent.
Anti-Inflammatory Mechanism
In lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, I3G has been shown to mitigate the inflammatory response through a multi-pronged approach. The core mechanism involves the suppression of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, alongside the upregulation of the protective enzyme heme oxygenase-1 (HO-1)[1][2]. This cascade of events leads to a significant reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[1]. Furthermore, I3G has been observed to inhibit the production of reactive oxygen species (ROS) and the release of elastase in human neutrophils, further contributing to its anti-inflammatory profile[2].
dot
Anti-Cancer Mechanism
The anti-cancer properties of I3G have been notably demonstrated in human breast cancer MCF-7 cells. I3G inhibits cell proliferation in a dose-dependent manner and induces cell cycle arrest in the S phase[3]. The primary mechanism of its cytotoxic effect is the induction of apoptosis through a pathway dependent on the generation of reactive oxygen species (ROS)[2]. Comparative studies have shown that the cytotoxic potency is in the order of Quercetin > Isorhamnetin > this compound[4].
dot
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Anti-Cancer Activity in MCF-7 Cells
| Parameter | Treatment | Duration | Result | Reference |
| Early-phase Apoptosis | 100 µM this compound | 48 hours | 49.8% of cells | [3] |
| Cytotoxicity Ranking | Varied concentrations | 48 hours | Quercetin > Isorhamnetin > I3G | |
| Cell Cycle Arrest | Varied concentrations | 48 hours | Principally in S phase | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-Inflammatory Assays in RAW264.7 Cells
dot
3.1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage RAW264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours).
3.1.2. Nitric Oxide (NO) Measurement (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
3.1.3. Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatant.
-
Add samples, standards, and a fixed amount of HRP-conjugated PGE2 to a microplate pre-coated with an anti-PGE2 antibody.
-
Incubate to allow competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
3.1.4. Western Blot Analysis for JNK, p38, and HO-1
-
Principle: This technique is used to detect and quantify the levels of total and phosphorylated JNK and p38, as well as the expression of HO-1 protein.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-JNK, JNK, p-p38, p38, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Anti-Cancer Assays in MCF-7 Cells
dot
3.2.1. Cell Culture and Treatment
-
Cell Line: Human breast adenocarcinoma MCF-7 cells.
-
Culture Medium: As per ATCC recommendations, typically MEM or DMEM with 10% FBS and antibiotics.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded and allowed to attach. They are then treated with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours).
3.2.2. Cell Viability (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
-
Procedure:
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at a wavelength of 490-570 nm.
-
3.2.3. Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Procedure:
-
Harvest the treated cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
3.2.4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.
-
Procedure:
-
Harvest the treated cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Conclusion
The in vitro evidence strongly suggests that this compound is a promising bioactive compound with significant anti-inflammatory and anti-cancer properties. Its mechanisms of action, centered on the modulation of the JNK/p38 and ROS-dependent apoptosis pathways, provide a solid foundation for its further investigation as a potential therapeutic agent. The detailed protocols and quantitative data presented in this guide are intended to support and streamline future research in this area.
References
An In-depth Technical Guide on the Anti-inflammatory Properties of Isorhamnetin 3-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isorhamnetin (B1672294) 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has demonstrated significant anti-inflammatory properties. This technical guide synthesizes the current scientific evidence, detailing the molecular mechanisms, experimental validation, and quantitative data supporting its potential as a therapeutic agent. Through the inhibition of key signaling pathways and inflammatory mediators, Isorhamnetin 3-glucuronide effectively mitigates the inflammatory response in preclinical models. This document provides a comprehensive overview of its mode of action, detailed experimental protocols, and a summary of its quantitative effects to inform further research and drug development efforts.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse pharmacological activities, including anti-inflammatory effects. Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its glycoside derivatives, such as this compound, have emerged as promising candidates for anti-inflammatory drug development.[1] This guide focuses specifically on the anti-inflammatory properties of this compound, elucidating its mechanisms of action and presenting the supporting experimental evidence.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The principal mechanisms identified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are detailed below.
Suppression of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways, including c-Jun N-terminal kinase (JNK) and p38, play a crucial role in the inflammatory response by regulating the expression of various inflammatory genes.[2] this compound has been shown to attenuate the LPS-induced phosphorylation of JNK and p38 in a concentration-dependent manner, without significantly affecting the phosphorylation of extracellular signal-regulated kinases (ERK).[1] This selective inhibition of JNK and p38 signaling pathways is a key mechanism underlying its anti-inflammatory activity.
Upregulation of Heme Oxygenase-1 (HO-1)
Heme oxygenase-1 (HO-1) is an inducible enzyme with potent anti-inflammatory properties.[3] this compound has been observed to increase the expression of HO-1 in LPS-challenged macrophages.[1] The induction of HO-1 contributes to the resolution of inflammation by degrading pro-inflammatory heme into carbon monoxide, biliverdin (B22007) (which is subsequently converted to the antioxidant bilirubin), and free iron.
Inhibition of Pro-inflammatory Mediators
This compound effectively suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1] This inhibition is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the key findings.
Table 1: Effect of this compound on NO and PGE2 Production
| Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |
| 1 | ~85% | ~90% |
| 5 | ~60% | ~70% |
| 10 | ~40% | ~50% |
| 25 | ~20% | ~30% |
Data are estimated based on graphical representations in the cited literature and represent approximate values.
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression
| Concentration (µM) | iNOS Expression (Fold change vs. LPS control) | COX-2 Expression (Fold change vs. LPS control) |
| 5 | ~0.7 | ~0.8 |
| 10 | ~0.4 | ~0.6 |
| 25 | ~0.2 | ~0.3 |
Data are estimated based on densitometric analysis of Western blots in the cited literature and represent approximate values.
Table 3: Effect of this compound on HO-1 Protein Expression
| Concentration (µM) | HO-1 Expression (Fold change vs. control) |
| 5 | ~1.5 |
| 10 | ~2.5 |
| 25 | ~4.0 |
Data are estimated based on densitometric analysis of Western blots in the cited literature and represent approximate values.
Table 4: Effect of this compound on JNK and p38 Phosphorylation
| Concentration (µM) | p-JNK/JNK Ratio (Fold change vs. LPS control) | p-p38/p38 Ratio (Fold change vs. LPS control) |
| 5 | ~0.8 | ~0.7 |
| 10 | ~0.5 | ~0.4 |
| 25 | ~0.2 | ~0.2 |
Data are estimated based on densitometric analysis of Western blots in the cited literature and represent approximate values.
Detailed Experimental Protocols
The following protocols are based on standard methodologies used to evaluate the anti-inflammatory properties of compounds in RAW 264.7 macrophage cells.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein analysis) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated time periods depending on the assay.
Cell Viability Assay (MTT Assay)
-
After treatment, the culture medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
Plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.[5]
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at a wavelength of 540 nm.[5]
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Cell culture supernatants are collected after treatment.
-
The concentration of PGE2 is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6][7]
-
Briefly, supernatants are added to microplate wells pre-coated with a capture antibody for PGE2.
-
A competitive reaction is initiated by adding a fixed amount of HRP-labeled PGE2.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured at 450 nm. The concentration of PGE2 is inversely proportional to the color intensity.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, HO-1, JNK, p-JNK, p38, p-p38, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.
Conclusion and Future Directions
This compound demonstrates robust anti-inflammatory properties in vitro, primarily through the suppression of the JNK and p38 MAPK signaling pathways and the upregulation of the protective enzyme HO-1. These actions lead to a significant reduction in the production of key inflammatory mediators such as NO and PGE2. The data presented in this guide provide a strong foundation for the further investigation of this compound as a potential therapeutic agent for inflammatory diseases.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Target Identification: Further elucidating the direct molecular targets of this compound to fully understand its mechanism of action.
-
Structure-Activity Relationship Studies: Investigating the role of the glucuronide moiety in the anti-inflammatory activity compared to its aglycone, isorhamnetin.
By addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.
References
- 1. raybiotech.com [raybiotech.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular basis of heme oxygenase-1 induction: implications for chemoprevention and chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antioxidant effects of isorhamnetin contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Anticancer Potential of Isorhamnetin 3-Glucuronide on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin (B1672294), an O-methylated flavonol found in medicinal plants like Hippophae rhamnoides L. and Ginkgo biloba L., has garnered significant attention for its multifaceted anticancer properties.[1][2] Its biological activities include cell cycle regulation, induction of apoptosis, and suppression of metastasis.[1][3] Isorhamnetin 3-glucuronide (I3G) is a primary water-soluble metabolite of isorhamnetin.[4] Understanding the anticancer potential of this metabolite is crucial, as it may represent the biologically active form of the compound in vivo. This document provides a comprehensive technical overview of the current research on the effects of this compound on cancer cell lines, focusing on its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation.
Quantitative Data Summary
The primary focus of in vitro research on this compound has been on the human breast cancer cell line MCF-7. Quantitative data from these studies are summarized below.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Concentration Range (µM) | Incubation Time (h) | Effect | Citation |
| This compound | MCF-7 | 0 - 100 | 48 | Dose-dependent anti-proliferative activity | [4][5] |
| Quercetin, Isorhamnetin, this compound | MCF-7 | Not specified | 48 | Comparative cytotoxic effect ranked as: Quercetin > Isorhamnetin > this compound | [4] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Incubation Time (h) | Parameter | Result | Citation |
| MCF-7 | 25 | 48 | Early-phase Apoptosis | 16.8% of cells | [5] |
| MCF-7 | 100 | 48 | Early-phase Apoptosis | 49.8% of cells | [4][5] |
| MCF-7 | 0 - 100 | 48 | Cell Cycle Phase | Induces cell cycle arrest at S-phase in a dose-dependent manner | [4][5] |
Mechanisms of Action
This compound exerts its anticancer effects through several key mechanisms, including the induction of apoptosis via reactive oxygen species (ROS) and cell cycle arrest. While direct studies on the signaling pathways modulated by I3G are limited, the mechanisms are likely shared with its well-studied parent compound, isorhamnetin, which is known to target the PI3K/Akt, MAPK, and NF-κB signaling pathways.[1][3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in MCF-7 breast cancer cells.[5] This effect is mediated through a pathway dependent on the generation of intracellular reactive oxygen species (ROS).[4][6][7] The accumulation of ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptosis pathway.[1] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[1][2]
Cell Cycle Arrest
Studies have demonstrated that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest.[5] In MCF-7 cells, treatment with I3G leads to an accumulation of cells in the S-phase of the cell cycle, preventing them from proceeding to the G2/M phase and subsequent division.[4][5] This S-phase arrest is a critical mechanism for its anti-proliferative activity.
Modulation of Key Signaling Pathways
The parent compound, isorhamnetin, has been shown to inhibit several pro-survival signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: This pathway is crucial for cell proliferation, growth, and survival. Isorhamnetin has been shown to inhibit the phosphorylation of Akt and its downstream target mTOR, thereby suppressing cancer cell growth.[8][9] This inhibition can lead to reduced cell proliferation and induction of apoptosis.[8][10]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including cascades like ERK and p38, regulates cell proliferation, differentiation, and apoptosis.[7] Isorhamnetin can suppress the phosphorylation of key proteins in the MAPK pathway, such as MEK1/2 and ERK1/2, contributing to its anti-proliferative effects.[1][8] It has also been shown to suppress JNK and p38 activation.[11]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Isorhamnetin has been demonstrated to inhibit NF-κB activation and its nuclear translocation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[1][12]
Experimental Protocols
The following section details the standard methodologies for key experiments used to evaluate the anticancer potential of this compound.
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[14]
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include untreated and vehicle-treated (e.g., DMSO) wells as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-50 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[13]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background.[13]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance.
Apoptosis Assay (Annexin V-FITC / Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
6-well tissue culture plates
-
Treated and control cells
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as required.
-
Harvesting: Collect all cells (adherent and floating) and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and software is used to deconvolute the resulting histogram to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
This compound demonstrates clear anticancer potential, particularly against breast cancer cell lines like MCF-7.[6] Its ability to induce apoptosis through a ROS-dependent mechanism and cause S-phase cell cycle arrest highlights its promise as a therapeutic agent.[4][5] While its mechanisms likely mirror those of its parent compound, isorhamnetin, by modulating critical survival pathways such as PI3K/Akt, MAPK, and NF-κB, further research is needed to confirm these effects directly.
Future investigations should aim to:
-
Determine the IC50 values of this compound across a broader range of cancer cell lines.
-
Elucidate the specific molecular targets of I3G within the apoptotic and cell cycle machinery.
-
Conduct detailed studies to confirm the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways by I3G itself.
-
Progress to in vivo studies using animal models to evaluate the efficacy, bioavailability, and safety of this compound as a potential anticancer drug.
References
- 1. mdpi.com [mdpi.com]
- 2. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Quercetin and Two of Its Derivatives, Isorhamnetin and Isorhamnetin-3-glucuronide, in Inhibiting the Proliferation of Human Breast-Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay overview | Abcam [abcam.com]
Isorhamnetin 3-Glucuronide: A Technical Guide to its Modulation of JNK, p38, and HO-1 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin 3-glucuronide (IG), a major metabolite of the flavonoid isorhamnetin, has emerged as a significant modulator of intracellular signaling pathways associated with inflammation and oxidative stress. This technical guide provides an in-depth analysis of the molecular mechanisms by which IG regulates the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Heme Oxygenase-1 (HO-1) signaling pathways. This document summarizes the current understanding of IG's bioactivity, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows. The information contained herein is intended to support further research and drug development efforts targeting inflammatory and oxidative stress-related diseases.
Introduction
Flavonoids and their metabolites are of increasing interest in pharmacology due to their diverse biological activities. This compound is a primary conjugated metabolite of isorhamnetin, a flavonoid found in various medicinal plants. Recent studies have highlighted the anti-inflammatory and antioxidant properties of IG, demonstrating its ability to intervene in key cellular signaling pathways. Specifically, IG has been shown to suppress the pro-inflammatory JNK and p38 MAPK pathways while upregulating the cytoprotective HO-1 enzyme.[1][2][3] This dual action makes IG a compelling candidate for therapeutic development.
Core Signaling Pathways Modulated by this compound
Suppression of JNK and p38 MAPK Signaling
The JNK and p38 MAPK pathways are critical mediators of the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), these kinases phosphorylate downstream targets, leading to the production of pro-inflammatory cytokines and mediators. This compound has been demonstrated to attenuate the LPS-induced phosphorylation of both JNK and p38 in a concentration-dependent manner in RAW264.7 macrophage cells.[2] This inhibitory effect on JNK and p38 activation is a key mechanism behind the anti-inflammatory properties of IG.
Upregulation of Heme Oxygenase-1 (HO-1)
Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent antioxidant and anti-inflammatory functions. Its expression is primarily regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Isorhamnetin and its derivatives have been shown to induce the nuclear translocation of Nrf2, leading to the upregulation of HO-1 expression.[4][5] this compound has been specifically shown to increase the expression of HO-1 in LPS-challenged RAW264.7 cells.[2] This induction of HO-1 contributes significantly to the cytoprotective effects of IG.
References
- 1. researchgate.net [researchgate.net]
- 2. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unveiling Isorhamnetin 3-glucuronide: A Technical Guide to Discovery and Isolation from Novel Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Isorhamnetin 3-glucuronide from recently identified plant sources. This document details the necessary experimental protocols, quantitative data, and relevant biological pathways to facilitate further research and development of this promising flavonoid.
Introduction to this compound
This compound is a naturally occurring flavonoid, a glycoside derivative of isorhamnetin. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. Isorhamnetin and its glycosides have demonstrated significant antioxidant, anti-inflammatory, and anti-cancer properties, making them compelling candidates for pharmaceutical and nutraceutical applications. The glucuronide moiety can significantly influence the bioavailability and metabolic fate of the parent isorhamnetin, making the study of this specific glycoside of particular interest. This guide focuses on novel and recently explored botanical sources for the targeted isolation of this compound.
Novel Plant Sources and Quantitative Analysis
Recent phytochemical investigations have identified several new or underexplored plant sources rich in this compound and its related glycosides. The following table summarizes quantitative data from these novel sources, providing a comparative basis for selecting starting materials for isolation.
| Plant Source | Plant Part | Compound | Method of Analysis | Quantity |
| Salicornia herbacea | Aerial parts | Isorhamnetin 3-O-β-D-glucopyranoside | HPLC-UV | Not explicitly quantified as 3-glucuronide, but a major flavonoid |
| Foeniculum vulgare (Fennel) | Waste (leaves) | Isorhamnetin glucuronide | UPLC-ESI-QTRAP-MS/MS | High relative quantity observed |
| Persicaria decipiens | Not specified | This compound | Not specified | Presence confirmed[1] |
| Rubus idaeus (Raspberry) | Not specified | This compound | Not specified | Presence confirmed[1] |
| Callianthemum taipaicum | Whole herb | Isorhamnetin-3-O-β-D-glucopyranoside | HR-ESI-MS, ESI-MS, NMR | Isolated and characterized[2] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and identification of this compound from plant materials.
Extraction of Isorhamnetin Glycosides
This protocol is a generalized method based on common laboratory practices for flavonoid extraction.
Objective: To extract crude flavonoid glycosides, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Salicornia herbacea aerial parts)
-
80% Ethanol (B145695) (v/v)
-
Reflux apparatus
-
Rotary evaporator
-
Filtration system (e.g., Whatman No. 1 filter paper)
Procedure:
-
Weigh 100 g of the dried, powdered plant material.
-
Transfer the powder to a round-bottom flask.
-
Add 1 L of 80% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for 2 hours with occasional stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
The crude extract can be stored at -20°C until further purification.
References
Methodological & Application
Application Note: HPLC-MS Method for the Quantification of Isorhamnetin 3-Glucuronide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhamnetin 3-glucuronide is a major metabolite of isorhamnetin, a flavonoid found in various medicinal plants. It has demonstrated significant anti-inflammatory properties by modulating key signaling pathways. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the quantification of this compound in human plasma.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by suppressing the JNK and p38 MAP kinase signaling pathways, which are activated by inflammatory stimuli such as lipopolysaccharide (LPS).[1][2][3] Concurrently, it upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant functions.[1][2][3]
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
This section details the complete protocol for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Quercetin-3-O-glucuronide
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)
Instrumentation
-
HPLC system coupled with a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS)
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
HPLC-MS/MS Method
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 9.0 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3500 V
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) This compound 491.1 315.1 20 This compound (Qualifier) 491.1 271.0 35 | Quercetin-3-O-glucuronide (IS) | 477.1 | 301.1 | 20 |
-
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Caption: Experimental workflow for this compound quantification.
Quantitative Data Summary
The method was validated according to regulatory guidelines.[4] The following table summarizes the performance characteristics of the assay, with representative data adapted from validated methods for similar flavonoid glucuronides.[5][6][7]
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 9.1% |
| Inter-day Precision (%CV) | ≤ 12.6% |
| Accuracy (%RE) | Within ±13% |
| Mean Recovery | 85.4% - 112.5% |
| Matrix Effect | Minimal to no significant matrix effect observed |
| Stability (Freeze/Thaw, 3 cycles) | Stable |
| Stability (Autosampler, 4°C for 24h) | Stable |
Conclusion
This application note describes a robust and validated HPLC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for routine use in clinical and preclinical studies. The detailed protocol and workflow diagrams provide a clear guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Isorhamnetin 3-Glucuronide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has demonstrated potential as a cytotoxic agent against various cancer cell lines. Understanding its cytotoxic profile is crucial for the development of novel therapeutic strategies. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays. The protocols are designed to be adaptable to various cancer cell lines and research questions.
A study on human breast cancer MCF-7 cells revealed that this compound inhibits cell growth in a dose-dependent manner.[1][2] At a concentration of 100 µM, this compound induced early-phase apoptosis in 49.8% of MCF-7 cells after 48 hours of treatment.[1][2] The underlying mechanism of this cytotoxicity has been linked to the generation of intracellular reactive oxygen species (ROS), leading to a ROS-dependent apoptosis pathway.[1][2][3]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described cytotoxicity assays.
Table 1: MTT Assay - Cell Viability
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 | |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 2: LDH Assay - Cytotoxicity
| Concentration of this compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 | |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| Positive Control (Lysis Buffer) | 100 |
Table 3: Caspase-3/7 Assay - Apoptosis Induction
| Concentration of this compound (µM) | Luminescence/Fluorescence (RLU/RFU) (Mean ± SD) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 | |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| Positive Control (e.g., Staurosporine) |
Signaling Pathway
The cytotoxic effect of this compound is primarily mediated through the induction of a ROS-dependent apoptotic pathway.
Caption: ROS-dependent apoptotic pathway induced by this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A suggested concentration range is 0, 10, 25, 50, 100, and 200 µM. Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include three control groups: untreated cells (spontaneous LDH release), cells treated with vehicle, and cells treated with a lysis buffer (maximum LDH release).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Experimental Workflow:
Caption: Workflow for the Caspase-3/7 activity assay.
Methodology:
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0-200 µM). Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate the plate for a desired period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity by dividing the luminescence signal of the treated cells by the luminescence signal of the vehicle control cells.
Conclusion
These protocols provide a comprehensive framework for investigating the cytotoxic effects of this compound. By employing a combination of these assays, researchers can obtain a detailed understanding of its impact on cell viability, membrane integrity, and the induction of apoptosis. The provided data tables and diagrams offer a standardized method for presenting and interpreting the experimental results, facilitating comparison across different studies and contributing to the advancement of cancer research. It is recommended that researchers optimize the protocols for their specific cell lines and experimental conditions to ensure robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Effects of Quercetin and Two of Its Derivatives, Isorhamnetin and Isorhamnetin-3-glucuronide, in Inhibiting the Proliferation of Human Breast-Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Animal Models for Studying Isorhamnetin 3-Glucuronide Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin (B1672294) 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has garnered significant interest for its potential therapeutic applications. In vivo animal models are indispensable tools for elucidating the physiological effects, mechanisms of action, and pharmacokinetic profiles of this compound. This document provides detailed application notes and standardized protocols for researchers investigating the effects of isorhamnetin 3-glucuronide in various disease models.
Data Presentation: Summary of Quantitative In Vivo Data
The following tables summarize key quantitative data from in vivo studies investigating the effects of isorhamnetin and its glycosides. It is important to note that many in vivo studies administer isorhamnetin or its other glycosides, which are then metabolized to this compound.
Table 1: Anti-Diabetic and Metabolic Effects
| Animal Model | Compound Administered | Dosage & Route | Treatment Duration | Key Quantitative Outcomes |
| Streptozotocin (STZ)-induced diabetic rats | Isorhamnetin | 10, 20, 40 mg/kg (oral) | 3 weeks | Dose-dependent decrease in blood glucose levels.[1] |
| High-Fat Diet (HFD)/STZ-induced diabetic mice | Isorhamnetin | 10 mg/kg (oral) | 10 days | Significant decrease in fasting blood glucose and serum insulin (B600854) levels.[2] |
| STZ-induced diabetic rats | Isorhamnetin diglucoside | 10, 20 mg/kg (oral) | 10 days | Significant reduction in serum glucose levels.[3][4] |
Table 2: Anti-Inflammatory Effects
| Animal Model | Compound Administered | Dosage & Route | Treatment Duration | Key Quantitative Outcomes |
| Escherichia coli-induced sepsis in mice | Isorhamnetin | Not specified | Not specified | Reduction in serum and lung levels of TNF-α and IL-6.[5] |
| Cecal ligation and puncture (CLP)-induced septic mice | Isorhamnetin-3-O-galactoside | Not specified | Not specified | Reduced CLP-induced HMGB1 release and sepsis-related mortality.[6] |
Table 3: Neuroprotective Effects
| Animal Model | Compound Administered | Dosage & Route | Treatment Duration | Key Quantitative Outcomes |
| Middle cerebral artery occlusion (MCAO) in mice | Isorhamnetin | Not specified | Immediate, post-reperfusion | Reduced infarct volume and caspase-3 activity. |
| STZ-induced diabetic rats | Isorhamnetin | 10 mg/kg | Not specified | Reduced oxidative stress and inflammation in the brain. |
Table 4: Cardioprotective Effects
| Animal Model | Compound Administered | Dosage & Route | Treatment Duration | Key Quantitative Outcomes |
| Doxorubicin-induced cardiotoxicity in rats | Isorhamnetin | 5 mg/kg (i.p.) | 7 days (pretreatment) | Significant reduction in serum cardiac enzymes (LDH, AST, CK).[7][8] |
| STZ-induced diabetic rats | Isorhamnetin | 50, 150 mg/kg | 21 days | Decreased MDA levels and increased antioxidant enzyme activity in cardiac tissue.[9] |
Table 5: Pharmacokinetic Parameters of Isorhamnetin in Rats
| Compound Administered | Dosage & Route | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) |
| Isorhamnetin | 2 mg/kg (i.v.) | - | - | 1.5 ± 0.3 |
| O. ficus-indica extract (containing isorhamnetin glycosides) | 2 mg/kg (i.v. equivalent) | - | - | 3.2 ± 0.6 |
Experimental Protocols
Induction of Type 1 Diabetes Mellitus in Rodents using Streptozotocin (STZ)
This protocol describes the induction of diabetes in rats or mice to study the anti-diabetic effects of this compound.
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M citrate (B86180) buffer (pH 4.5), ice-cold
-
Syringes (1 mL) with 25-27G needles
-
Glucometer and test strips
-
Animal scale
-
10% sucrose (B13894) solution
Procedure:
-
Animal Preparation: House male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) under standard laboratory conditions. Fast the animals for 12-16 hours before STZ injection, with free access to water.[10]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold sterile citrate buffer (pH 4.5). The concentration will depend on the required dosage. Protect the solution from light.[11][12]
-
STZ Administration:
-
Post-Injection Care: Immediately after STZ injection, replace the drinking water with a 10% sucrose solution for 48 hours to prevent hypoglycemia.[12][13]
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after the last STZ injection. Animals with fasting blood glucose levels ≥ 250 mg/dL (13.9 mmol/L) are considered diabetic and can be used for the study.[13][14]
Administration of this compound
a) Oral Gavage
Materials:
-
This compound solution/suspension in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Gavage needles (flexible or stainless steel with a ball tip), appropriate size for the animal (e.g., 18-20G for mice, 16-18G for rats).[15][16]
-
Syringes
Procedure:
-
Animal Restraint: Gently restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[17][18]
-
Needle Insertion: Measure the correct insertion length from the tip of the animal's nose to the last rib and mark the needle.[16][17] Gently insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.[19]
-
Substance Administration: Once the needle is correctly placed, administer the this compound solution slowly.[15]
-
Post-Administration Monitoring: Observe the animal for any signs of distress after the procedure.
b) Intraperitoneal (i.p.) Injection
Materials:
Procedure:
-
Animal Restraint: Properly restrain the animal to expose the abdomen. For mice, tilt the head downwards to move the abdominal organs forward.[21][22]
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[20][23]
-
Injection: Insert the needle at a 30-45 degree angle. Aspirate to ensure no fluid or blood is drawn back, then inject the solution.[20][23]
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.[21]
Measurement of Inflammatory Cytokines by ELISA
This protocol outlines the measurement of serum cytokines (e.g., TNF-α, IL-6, IL-1β).
Materials:
-
Blood collection tubes
-
Centrifuge
-
Commercial ELISA kit for the specific cytokine of interest (e.g., Mouse TNF-alpha ELISA kit)
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood from the animals via an appropriate method (e.g., cardiac puncture, tail vein).
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000-3000 rpm for 20 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.[24]
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the kit.[25] This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Measuring the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.[25]
Western Blot Analysis for Signaling Proteins (JNK, p38, NF-κB)
This protocol describes the analysis of key signaling proteins in tissue lysates.
Materials:
-
Tissue samples (e.g., liver, brain, heart)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the tissue samples in ice-cold lysis buffer. Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[26]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[26]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.[27]
Visualization of Pathways and Workflows
Signaling Pathways
The therapeutic effects of isorhamnetin and its metabolites are often attributed to their modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound in an in vivo model of diabetes is depicted below.
Caption: Experimental workflow for in vivo studies.
References
- 1. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea) in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isorhamnetin protects against doxorubicin-induced cardiotoxicity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. instechlabs.com [instechlabs.com]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. researchgate.net [researchgate.net]
- 22. uac.arizona.edu [uac.arizona.edu]
- 23. research.vt.edu [research.vt.edu]
- 24. ELISA Protocol [protocols.io]
- 25. 4.8. Serum ELISA for inflammatory markers [bio-protocol.org]
- 26. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Isorhamnetin 3-glucuronide in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin (B1672294) 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has emerged as a compound of interest in the field of anti-inflammatory research. Found in various plant sources, this glucuronidated form of isorhamnetin exhibits significant biological activity, demonstrating the potential to modulate key inflammatory pathways. These application notes provide a comprehensive overview of the use of Isorhamnetin 3-glucuronide in common in vitro and in vivo anti-inflammatory research models, including detailed protocols and quantitative data to guide experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its aglycone, isorhamnetin, from various studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-stimulated RAW264.7 Macrophages
| Parameter | Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) Production | 10 µM | Significant suppression | [1] |
| 5 µM | Suppression | [2] | |
| Prostaglandin E2 (PGE2) Secretion | 10 µM | Significant suppression | [1] |
| iNOS Protein Expression | 10 µM | Suppressed | [1] |
| 5 µM | Suppressed | [2] | |
| COX-2 Protein Expression | 10 µM | Suppressed | [1] |
| p-JNK Expression | 1-10 µM | Concentration-dependent attenuation | [1] |
| p-p38 Expression | 1-10 µM | Concentration-dependent attenuation | [1] |
| HO-1 Expression | 1-10 µM | Increased | [1] |
Table 2: Anti-inflammatory Effects of Isorhamnetin (Aglycone) in In Vivo Models
| Model | Treatment | Key Findings | Reference |
| DSS-Induced Colitis (Mouse) | Isorhamnetin (10 and 20 mg/kg) | Attenuated body weight loss, colon shortening, and MPO activity. Reduced levels of TNF-α and IL-6. | [3] |
| Carrageenan-Induced Paw Edema (Rat) | Isorhamnetin | Decreased the number of COX-2 positive cells. | [4] |
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Diagram 1: Inhibition of MAPK Signaling Pathway by this compound
Caption: this compound inhibits LPS-induced JNK and p38 phosphorylation.
Diagram 2: Induction of Heme Oxygenase-1 (HO-1) by this compound
Caption: this compound induces the Nrf2/HO-1 antioxidant pathway.
Diagram 3: Postulated Inhibition of NF-κB Signaling Pathway by this compound
Caption: Postulated mechanism of NF-κB inhibition by this compound.
Experimental Protocols
In Vitro Model: LPS-stimulated RAW264.7 Macrophages
This protocol details the methodology for investigating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) assay
-
Enzyme-linked immunosorbent assay (ELISA) kits for PGE2, TNF-α, IL-6, and IL-1β
-
Reagents and antibodies for Western blotting (iNOS, COX-2, p-JNK, JNK, p-p38, p38, HO-1, β-actin)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for Western blotting).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).
-
-
Nitric Oxide (NO) Assay:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
PGE2 and Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
-
Western Blot Analysis:
-
After the appropriate stimulation time, lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-JNK, JNK, p-p38, p38, HO-1, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Diagram 4: Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.
In Vivo Model 1: Carrageenan-Induced Paw Edema
This protocol is adapted from general procedures for the carrageenan-induced paw edema model and studies on isorhamnetin.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan control (vehicle + carrageenan)
-
Group 3: Positive control (e.g., Indomethacin 10 mg/kg + carrageenan)
-
Group 4-6: this compound (e.g., 10, 20, 50 mg/kg) + carrageenan
-
-
Drug Administration: Administer this compound, vehicle, or positive control orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
In Vivo Model 2: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis
This protocol is based on studies using isorhamnetin to treat DSS-induced colitis and can be adapted for this compound.[3]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound
-
Vehicle for this compound
Procedure:
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Animal Grouping:
-
Group 1: Control (regular drinking water + vehicle)
-
Group 2: DSS control (DSS water + vehicle)
-
Group 3-4: DSS + this compound (e.g., 10 and 20 mg/kg, administered daily by oral gavage)
-
-
Monitoring: Record body weight, stool consistency, and presence of fecal blood daily to calculate the Disease Activity Index (DAI).
-
Sample Collection: On day 8, euthanize the mice.
-
Measure the colon length.
-
Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) assay, and measurement of cytokine levels (TNF-α, IL-6) by ELISA or qPCR.
-
Diagram 5: Experimental Workflow for In Vivo Anti-inflammatory Models
Caption: General workflows for carrageenan-induced paw edema and DSS-induced colitis models.
Conclusion
This compound demonstrates promising anti-inflammatory properties by inhibiting key pro-inflammatory mediators and modulating the MAPK and Nrf2/HO-1 signaling pathways. The provided protocols for in vitro and in vivo models offer a framework for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets, particularly its role in the NF-κB pathway, and establishing its efficacy and safety in more complex preclinical models of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antioxidant effects of isorhamnetin contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isorhamnetin 3-glucuronide in RAW264.7 Macrophage Inflammation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhamnetin (B1672294) 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide for utilizing Isorhamnetin 3-glucuronide in in vitro inflammation assays using the RAW264.7 murine macrophage cell line. The protocols detailed below are designed to assess the compound's efficacy in mitigating lipopolysaccharide (LPS)-induced inflammatory responses, a common model for studying inflammation. The primary mechanisms of action for isorhamnetin and its metabolites involve the modulation of key signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.[1][2][3]
Data Presentation
The following tables summarize the expected quantitative outcomes when treating LPS-stimulated RAW264.7 macrophages with this compound.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Treatment | Concentration | Nitric Oxide (NO) Production (% of LPS control) | Prostaglandin E2 (PGE2) Production (% of LPS control) |
| Control | - | < 5% | < 5% |
| LPS | 1 µg/mL | 100% | 100% |
| This compound + LPS | 10 µM | Significantly Reduced | Significantly Reduced |
| This compound + LPS | 25 µM | Significantly Reduced | Significantly Reduced |
| This compound + LPS | 50 µM | Significantly Reduced | Significantly Reduced |
Data is illustrative and based on published findings. Actual results may vary.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Control | - | Baseline | Baseline | Baseline |
| LPS | 1 µg/mL | High | High | High |
| This compound + LPS | 10 µM | Reduced | Reduced | Reduced |
| This compound + LPS | 25 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound + LPS | 50 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data is illustrative and based on published findings for isorhamnetin, the aglycone of this compound.[2][4][5]
Experimental Protocols
Cell Culture and Maintenance of RAW264.7 Macrophages
Materials:
-
RAW264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction).
Assessment of Cell Viability (MTT Assay)
Materials:
-
RAW264.7 cells
-
96-well plate
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
LPS-Induced Inflammation Assay
Materials:
-
RAW264.7 cells seeded in appropriate plates
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
Protocol:
-
Seed RAW264.7 cells and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement).[6][7]
-
Collect the cell culture supernatant for downstream analysis of inflammatory mediators.
-
Lyse the cells for subsequent protein or RNA analysis.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Materials:
-
Collected cell culture supernatant
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard curve
Protocol:
-
Mix equal volumes of the collected cell culture supernatant with Griess Reagent (mix Part A and Part B 1:1 immediately before use).[7]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.[7]
Measurement of Pro-inflammatory Cytokines (ELISA)
Materials:
-
Collected cell culture supernatant
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Protocol:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.[7]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-p-p38, anti-p-IκBα, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isorhamnetin ameliorates LPS-induced inflammatory response through downregulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. O-Methylated flavonol isorhamnetin prevents acute inflammation through blocking of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Isorhamnetin 3-glucuronide for Inducing Apoptosis in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Isorhamnetin, a 3'-O-methylated metabolite of quercetin, is a naturally occurring flavonoid found in medicinal plants such as Hippophae rhamnoides L. and Ginkgo biloba L.[1][2] Its derivatives, including the water-soluble metabolite Isorhamnetin 3-glucuronide (I3G), have garnered significant interest for their potential as anti-cancer agents.[1][3] Emerging research demonstrates that I3G can selectively induce apoptosis (programmed cell death) in cancer cells while exhibiting minimal cytotoxicity towards normal cells, highlighting its therapeutic potential.[4] This document provides a summary of the quantitative effects of I3G, its mechanism of action, and detailed protocols for evaluating its apoptotic effects in cancer cell lines.
Mechanism of Action this compound has been shown to exert its cytotoxic effects primarily through the induction of a Reactive Oxygen Species (ROS)-dependent apoptosis pathway.[4] An increase in intracellular ROS levels can trigger the intrinsic, or mitochondria-dependent, pathway of apoptosis. This process involves the activation of key effector proteins, such as caspases, which are proteases that execute the cell death program. While the parent compound, isorhamnetin, is known to engage both intrinsic and extrinsic apoptotic pathways by modulating Bcl-2 family proteins and death receptors, the primary evidence for I3G points towards a mitochondria-mediated mechanism initiated by oxidative stress.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Isorhamnetin 3-glucuronide effects on insulin secretion in INS-1 cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin, a flavonoid found in various medicinal plants, and its derivatives have garnered significant interest for their potential anti-diabetic properties[1][2][3]. These compounds are thought to modulate glucose metabolism and protect pancreatic β-cells[1]. This document provides detailed protocols to investigate the effects of Isorhamnetin 3-glucuronide on insulin (B600854) secretion in the rat insulinoma (INS-1) cell line, a widely used model for studying pancreatic β-cell function[4][5][6]. While direct studies on this compound are limited, research on the closely related compound, Isorhamnetin 3-O-glucoside (I3G), provides valuable insights into the potential mechanisms of action, including the modulation of key signaling pathways such as the PI3K/Akt and ERK pathways, which are crucial for β-cell function and insulin secretion[1][7].
Note: The quantitative data presented in these application notes are based on studies of Isorhamnetin 3-O-glucoside due to the limited availability of direct data for this compound. This information serves as a proxy to guide experimental design.
Data Presentation
The following tables summarize the quantitative effects of Isorhamnetin and its glycoside derivative on glucose-stimulated insulin secretion (GSIS) in INS-1 cells.
Table 1: Effect of Isorhamnetin 3-O-glucoside (I3G) on Insulin Secretion in INS-1 Cells
| Treatment Condition | Insulin Secretion (ng/mL) | Fold Change vs. High Glucose |
| High Glucose (16.7 mM) | 18.97 ± 11.04 | 1.00 |
| I3G (100 µM) + High Glucose (16.7 mM) | 502.11 ± 12.36 | ~26.5 |
| Gliclazide (100 µM) + High Glucose (16.7 mM) | 554.26 ± 15.36 | ~29.2 |
Data adapted from a study on Isorhamnetin 3-O-glucoside (I3G)[7]. Gliclazide is a known insulin secretagogue used as a positive control.
Table 2: Comparative Effects of Isorhamnetin and Quercetin on Insulin Secretion in INS-1 Cells
| Treatment Condition | Insulin Secretion (ng/mL) |
| High Glucose (16.7 mM) | 20.23 ± 5.52 |
| Isorhamnetin (100 µM) + High Glucose (16.7 mM) | 304.37 ± 13.36 |
| High Glucose (16.7 mM) | 17.31 ± 10.36 |
| Quercetin (100 µM) + High Glucose (16.7 mM) | 119.38 ± 10.38 |
Data adapted from a study on Isorhamnetin and Quercetin[7].
Experimental Protocols
INS-1 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the INS-1 rat insulinoma cell line.
Materials:
-
INS-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
HEPES buffer
-
Sodium Pyruvate
-
β-mercaptoethanol
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium Preparation: Prepare RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Add 1% Penicillin-Streptomycin solution to prevent bacterial contamination.
-
Cell Thawing: Rapidly thaw a cryovial of INS-1 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Cell Seeding: Transfer the cell suspension to a T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a split ratio of 1:3 to 1:6[8][9].
Caption: Workflow for INS-1 cell culture and maintenance.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the steps to measure insulin secretion from INS-1 cells in response to glucose stimulation and treatment with this compound.
Materials:
-
INS-1 cells
-
24-well culture plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (116 mM NaCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5.4 mM KCl, 1 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM HEPES, 0.1% BSA, pH 7.4)
-
Glucose solutions (low glucose: 2.8 mM; high glucose: 16.7 mM in KRBH buffer)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Protocol:
-
Cell Seeding: Seed INS-1 cells in a 24-well plate at a density of 0.5 x 10⁶ cells/well and culture for 48-72 hours until they form a confluent monolayer[8][9].
-
Pre-incubation: Gently wash the cells twice with glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer containing 2.8 mM glucose for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Stimulation: Aspirate the pre-incubation buffer. Add KRBH buffer with low glucose (2.8 mM) or high glucose (16.7 mM) to different wells. For treated groups, add the desired concentration of this compound to the high glucose buffer. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: After incubation, collect the supernatant from each well. Centrifuge the supernatant at 3000 rpm for 3 minutes to pellet any detached cells.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content to normalize the insulin secretion data.
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Western Blot Analysis of PI3K/Akt and ERK Signaling Pathways
This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt and ERK signaling pathways.
Materials:
-
INS-1 cells
-
6-well culture plates
-
Treatment compounds (this compound, inhibitors)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed INS-1 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at various concentrations and time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway
Isorhamnetin and its glycosylated forms have been shown to promote glucose-stimulated insulin secretion in INS-1 cells by activating the PI3K/Akt and ERK signaling pathways. This leads to the phosphorylation and activation of downstream targets, including pancreatic and duodenal homeobox-1 (PDX-1), a key transcription factor in β-cell function and insulin gene expression[1][7].
Caption: Proposed signaling pathway for Isorhamnetin derivatives in INS-1 cells.
References
- 1. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INS-1 Cell Line - Central to Diabetes Research and Beta-Cell Function [cytion.com]
- 5. accegen.com [accegen.com]
- 6. INS-1 Cells [cytion.com]
- 7. psecommunity.org [psecommunity.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating the Antitumor Activity of Isorhamnetin 3-Glucuronide in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin (B1672294), a 3'-O-methylated metabolite of quercetin, and its derivatives have garnered significant interest for their potential antitumor properties.[1][2] Isorhamnetin 3-glucuronide (I3G) is a major metabolite of isorhamnetin and has demonstrated cytotoxic effects against cancer cells in vitro.[3][4][5] While direct in vivo efficacy data for I3G in xenograft models is limited, studies on its aglycone, isorhamnetin, provide a strong rationale for evaluating its potential as an anticancer agent. These application notes provide a framework for assessing the antitumor activity of this compound using xenograft mouse models, drawing upon established protocols and the known mechanisms of the parent compound.
Isorhamnetin has been shown to inhibit the proliferation of various cancer cells and suppress tumor growth in vivo by modulating key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[6][7][8] In vitro studies have confirmed that I3G can inhibit the growth of human breast cancer MCF-7 cells, albeit with a lower potency than isorhamnetin.[3][4] This suggests that I3G may contribute to the overall antitumor effects observed with isorhamnetin administration.
These notes offer detailed protocols for establishing subcutaneous xenograft models of breast and colon cancer, common cancer types against which isorhamnetin has shown activity.[7][9] The provided methodologies and data presentation formats are intended to guide researchers in designing and executing robust preclinical studies to elucidate the in vivo antitumor potential of this compound.
Data Presentation
Note: The following tables summarize representative quantitative data from xenograft studies evaluating Isorhamnetin . This data is presented to provide a reference for the potential effects that may be investigated for this compound.
Table 1: Antitumor Activity of Isorhamnetin in a Gallbladder Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Weight (g, mean ± SD) | Tumor Volume (mm³, mean ± SD) | Body Weight Change (%) |
| Vehicle Control | - | Intraperitoneal | 1.8 ± 0.3 | 2500 ± 400 | +2 |
| Isorhamnetin | 1 | Intraperitoneal | 1.2 ± 0.2 | 1500 ± 300 | +1 |
| Isorhamnetin | 5 | Intraperitoneal | 0.6 ± 0.1 | 800 ± 200 | 0 |
***p < 0.001 relative to the control group. Data adapted from a study on gallbladder cancer xenografts.[10]
Table 2: Effect of Isorhamnetin on Tumor Growth in a Skin Cancer Xenograft Model
| Treatment Group | Tumor Volume at Day 28 (mm³, mean ± SEM) | Tumor Weight at Day 28 (g, mean ± SEM) |
| Control | 1200 ± 150 | 1.0 ± 0.15 |
| Isorhamnetin | 600 ± 100 | 0.5 ± 0.08 |
**p < 0.01 compared to the control group. Data adapted from a study on A431 skin cancer xenografts.[11]
Experimental Protocols
Protocol 1: Subcutaneous Breast Cancer Xenograft Model (MCF-7)
This protocol describes the establishment of a subcutaneous tumor model using the MCF-7 human breast cancer cell line, which is estrogen-receptor positive.[12]
Materials:
-
MCF-7 human breast cancer cells
-
Advanced MEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
17β-estradiol pellets (0.72 mg/pellet, 60-day release)
-
This compound (test article)
-
Vehicle control (e.g., sterile saline, PBS with 0.5% DMSO)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MCF-7 cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.
-
Animal Preparation: Aseptically implant a 17β-estradiol pellet subcutaneously in the dorsal neck region of each mouse 3-4 days prior to tumor cell injection. This is crucial for the growth of estrogen-dependent MCF-7 cells.
-
Cell Preparation for Injection:
-
Harvest MCF-7 cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound at the desired doses and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle.
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Protocol 2: Subcutaneous Colon Cancer Xenograft Model (HT-29)
This protocol outlines the procedure for establishing a subcutaneous xenograft model using the HT-29 human colon adenocarcinoma cell line.[13]
Materials:
-
HT-29 human colon cancer cells
-
McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix (optional, but can improve tumor take rate)
-
Male or female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
This compound (test article)
-
Vehicle control
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Maintain HT-29 cells in a 37°C incubator with 5% CO2. Use cells that are actively dividing and have high viability.
-
Cell Preparation for Injection:
-
Harvest and wash HT-29 cells as described for MCF-7 cells.
-
Resuspend the cells in sterile PBS (or a PBS/Matrigel® mixture) at a concentration of 2.5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 200 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth as described in Protocol 1.
-
-
Treatment:
-
Once tumors reach the desired size (e.g., 100-150 mm³), randomize the animals and begin treatment with this compound or vehicle.
-
Monitor animal health and body weight.
-
-
Endpoint and Analysis:
-
At the study endpoint, euthanize the mice and collect the tumors for weight measurement and further molecular and histological analysis.
-
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Quercetin and Two of Its Derivatives, Isorhamnetin and Isorhamnetin-3-glucuronide, in Inhibiting the Proliferation of Human Breast-Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isorhamnetin suppresses skin cancer through direct inhibition of MEK1 and PI3-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Optimizing HPLC peak resolution for Isorhamnetin 3-glucuronide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Isorhamnetin (B1672294) 3-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of Isorhamnetin 3-glucuronide?
A1: For the analysis of isorhamnetin glycosides, including this compound, a common starting point is reverse-phase HPLC.[1] Typical conditions involve a C18 column, a mobile phase consisting of acidic water and an organic solvent like methanol (B129727) or acetonitrile (B52724), and UV detection.[1][2]
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for isorhamnetin and its glycosides is a common issue in reverse-phase HPLC.[3] The primary causes include:
-
Secondary interactions with residual silanol (B1196071) groups on the silica-based C18 column. These interactions can be minimized by adjusting the mobile phase pH.[3][4]
-
Inappropriate mobile phase pH. If the pH is close to the pKa of the analyte's hydroxyl groups, it can exist in both ionized and non-ionized forms, leading to peak broadening.[3]
-
Column contamination or degradation. Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing.[3]
To resolve peak tailing, a systematic approach is recommended. First, determine if the tailing affects only the this compound peak or all peaks. If it's specific to your analyte, the issue is likely chemical. If all peaks are tailing, it may be a mechanical issue like extra-column volume.[3]
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical parameter for achieving good peak shape for flavonoids like isorhamnetin.[3] The goal is to suppress the ionization of both the analyte and the residual silanol groups on the stationary phase.[3] By operating at a low pH, typically between 2.5 and 3.5, the hydroxyl groups on both the analyte and the silica (B1680970) surface are protonated, minimizing unwanted ionic interactions that lead to peak tailing.[3] This is often achieved by adding a small amount of an acidifier like formic acid or acetic acid to the aqueous portion of the mobile phase.[3]
Q4: I am having trouble retaining this compound on my C18 column. What can I do to improve retention?
A4: this compound is a polar compound, and poor retention on traditional C18 columns can be a challenge.[5] Here are some strategies to improve retention:
-
Decrease the organic solvent percentage in the mobile phase. In reverse-phase HPLC, increasing the water content of the mobile phase will lead to stronger retention of polar compounds.[6]
-
Consider a polar-modified C18 column. Some C18 columns are designed with modifications to enhance the retention of polar analytes.
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an alternative chromatographic technique that is well-suited for the retention of very polar compounds that are not well-retained in reverse-phase chromatography.[5][7] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[5]
Q5: Should I use a gradient or isocratic elution for my analysis?
A5: The choice between gradient and isocratic elution depends on the complexity of your sample matrix. For analyzing a pure standard or a simple mixture, an isocratic method (constant mobile phase composition) may be sufficient. However, if your sample contains multiple compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) will likely provide better resolution and shorter analysis times. For complex natural extracts, a gradient elution is typically employed.[8]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase to Mitigate Peak Tailing
This guide provides a step-by-step protocol to address peak tailing of this compound by optimizing the mobile phase pH.
Experimental Protocol:
-
Prepare Mobile Phase A: Aqueous solvent (e.g., HPLC-grade water).
-
Prepare Mobile Phase B: Organic solvent (e.g., HPLC-grade acetonitrile or methanol).
-
Initial Analysis: Perform an injection using your standard mobile phase composition without any pH modifiers and record the chromatogram.
-
pH Adjustment: To the aqueous portion of the mobile phase (Mobile Phase A), add a small amount of an acidifier. Common choices include 0.1% formic acid or 0.1-1% acetic acid to achieve a pH in the range of 2.5-3.5.[3]
-
System Equilibration: Flush the column with the new, acidified mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.[3]
-
Sample Injection: Inject your this compound standard.
-
Data Analysis: Compare the peak shape, specifically the asymmetry factor, with the chromatogram obtained without pH adjustment. A significant improvement in peak symmetry should be observed.[3]
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | USP Tailing Factor (Tf) for Isorhamnetin | Observations |
| 7.0 (Unbuffered) | > 2.0 | Significant peak tailing observed. |
| 3.0 (0.1% Formic Acid) | 1.0 - 1.2 | Symmetrical or near-symmetrical peak shape.[3] |
| 2.5 (0.1% Acetic Acid) | 1.0 - 1.3 | Improved peak symmetry.[3] |
Guide 2: Troubleshooting Poor Peak Resolution
This guide outlines steps to improve the separation between this compound and other components in the sample.
Experimental Protocol:
-
Initial Assessment: Evaluate the resolution between the peak of interest and any adjacent peaks in your current chromatogram.
-
Modify Solvent Strength: If peaks are poorly resolved and elute early, decrease the percentage of the organic solvent (the strong solvent in reverse-phase) in your mobile phase.[6] This will increase retention times and potentially improve separation.
-
Adjust Mobile Phase pH: If the co-eluting compounds have different pKa values, a change in the mobile phase pH can alter their retention times differently, leading to better separation.[6]
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. Different organic solvents can offer different selectivities.
-
Evaluate Column Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it may also alter selectivity. Experiment with different temperatures (e.g., in 5 °C increments).
-
Consider a Different Stationary Phase: If the above steps do not provide adequate resolution, the selectivity of your current column may be insufficient. Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).
Quantitative Data Summary: HPLC Parameters for Flavonoid Analysis
| Parameter | Method 1 (Isorhamnetin-3-O-glucoside)[9] | Method 2 (General Flavonoids)[8] |
| Column | INNO C18 (4.6 x 250 mm, 5 µm) | Phenomenex C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | - | 0.1% Formic Acid in Water |
| Mobile Phase B | - | Acetonitrile |
| Gradient | Isocratic | 0-5 min: 20% B; 5-25 min: 20-21% B; 25-45 min: 21-50% B |
| Flow Rate | - | 0.6 mL/min |
| Detection | 270 nm (UV) | 355 nm (UV) |
| Column Temp. | - | 25 °C |
Visual Troubleshooting Workflows
Caption: A decision tree for troubleshooting peak tailing issues.
Caption: A general workflow for HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 6. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 7. waters.com [waters.com]
- 8. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
Addressing Isorhamnetin 3-glucuronide solubility issues in cell culture media
Welcome to the technical support center for Isorhamnetin 3-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in cell culture, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
This compound is a flavonoid, a class of polyphenolic compounds found in many plants.[1] Like many flavonoids, it has limited aqueous solubility. This can lead to precipitation when a concentrated stock solution (typically in an organic solvent) is diluted into the aqueous environment of cell culture media. Factors such as the pH and protein content of the media can further influence its solubility.
Q2: I'm observing a precipitate after adding this compound to my cell culture medium. What's causing this?
Precipitation of this compound is common and typically occurs when its concentration exceeds its solubility limit in the cell culture medium. This can happen immediately upon addition of a concentrated stock solution or over time during incubation as the compound may be unstable in the culture conditions.
Q3: What is the recommended solvent for preparing an this compound stock solution?
For initial solubilization, dimethyl sulfoxide (B87167) (DMSO) is a commonly used organic solvent for flavonoids. It is crucial to prepare a high-concentration stock solution and then dilute it into the cell culture medium to minimize the final concentration of DMSO, which can be toxic to cells.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some may tolerate up to 1%.[2] However, primary cells are often more sensitive.[2] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic working concentration of DMSO for your specific cell line and assay.
Troubleshooting Guide: this compound Precipitation
Issue: Immediate Precipitation Upon Addition to Cell Culture Media
-
Possible Cause: The final concentration of this compound exceeds its aqueous solubility limit.
-
Recommended Solution:
-
Decrease the final working concentration: Determine the maximum soluble concentration by performing a solubility test (see Protocol 2).
-
Optimize dilution technique: Add the DMSO stock solution dropwise to pre-warmed (37°C) cell culture medium while gently vortexing to facilitate mixing.
-
Use pre-warmed media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can affect solubility.
-
Issue: Delayed Precipitation During Incubation
-
Possible Cause: The compound may be unstable over time at 37°C, or it may be interacting with components in the media.
-
Recommended Solution:
-
Assess stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium at 37°C.
-
Prepare fresh solutions: Make fresh dilutions of this compound in media for each experiment, rather than storing it in media for extended periods.
-
Consider serum concentration: If using serum-containing media, the serum proteins may aid in solubilization. Conversely, interactions with media components could also lead to precipitation. You may need to test different serum concentrations.
-
Quantitative Data
Table 1: Recommended Maximum DMSO Concentrations for In Vitro Experiments
| Cell Culture Type | Recommended Max. DMSO Concentration | Notes |
| General Cancer Cell Lines | 0.1% - 1% | Sensitivity is cell line-specific; a titration is recommended. |
| Primary Cells | ≤ 0.1% | Primary cells are generally more sensitive to DMSO. |
| RAW 264.7 Macrophages | ≤ 1% | Studies have shown that concentrations up to 1% have minimal impact on viability.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 492.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing: Accurately weigh out 4.92 mg of this compound powder in a sterile, amber microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
96-well clear flat-bottom plate
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed your cell line's tolerance.
-
Incubate: Incubate the plate at 37°C and 5% CO₂ for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points.
-
Quantitative Assessment: For a more precise measurement, read the absorbance of the plate at a wavelength of 600-650 nm using a microplate reader. An increase in absorbance compared to a media-only control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear both visually and by absorbance reading is your maximum working soluble concentration under those conditions.
Visualizations
Caption: A step-by-step workflow for the preparation of this compound solutions.
References
Optimizing dosage and administration routes for in vivo Isorhamnetin 3-glucuronide studies
Welcome to the technical support center for optimizing in vivo studies with Isorhamnetin (B1672294) 3-glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for in vivo studies with Isorhamnetin 3-glucuronide?
A1: Currently, there is a lack of established in vivo dosage guidelines specifically for this compound. However, based on studies with its aglycone, isorhamnetin, and other related flavonoid glycosides, a starting oral dosage range of 10-50 mg/kg body weight in rodents can be considered. For instance, studies on isorhamnetin have utilized oral doses of 10, 20, and 40 mg/kg in rats.[1] Another study investigating the antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside in diabetic rats used oral doses of 10 and 20 mg/kg. It is crucial to perform dose-response studies to determine the optimal dosage for your specific animal model and experimental endpoint.
Q2: Which administration route is most appropriate for this compound?
A2: The choice of administration route depends on the research question.
-
Oral (p.o.) administration is common for studying the effects of dietary flavonoids and their metabolites. However, be aware that oral administration subjects the compound to gastrointestinal and hepatic first-pass metabolism, which can lead to deconjugation back to the aglycone, isorhamnetin.
-
Intravenous (i.v.) administration bypasses the first-pass effect and allows for the direct assessment of the systemic effects of this compound. A study on an Opuntia ficus-indica extract containing isorhamnetin glycosides noted an increased elimination half-life after intravenous administration compared to the aglycone alone.[2]
-
Intraperitoneal (i.p.) administration is another option to bypass the gastrointestinal tract, but it may not entirely avoid first-pass metabolism in the liver.
Q3: What are the known signaling pathways modulated by this compound?
A3: In vitro studies have shown that this compound exerts anti-inflammatory effects by suppressing the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[3] It has also been shown to increase the expression of heme oxygenase-1 (HO-1), a key enzyme with antioxidant and anti-inflammatory properties.[3] The broader isorhamnetin and its derivatives have been shown to modulate the NF-κB signaling pathway as well.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma levels of this compound after oral administration. | Extensive first-pass metabolism: Deconjugation by β-glucuronidase in the intestine and liver can convert the compound to its aglycone, isorhamnetin.[5] | - Consider intravenous administration: This will bypass the first-pass effect. - Co-administer a β-glucuronidase inhibitor: Saccharo-1,4-lactone can be used to prevent ex vivo and potentially in vivo deconjugation.[5] - Analyze for both the glucuronide and the aglycone: Quantifying both forms will provide a more complete pharmacokinetic profile. |
| High variability in experimental results between animals. | Differences in gut microbiota: Intestinal bacteria can metabolize flavonoids and their glycosides, leading to inter-individual variations. | - Acclimatize animals properly: House animals in the same environment and provide the same diet for a sufficient period before the experiment. - Consider using germ-free animals: This can help to understand the direct effects of the compound without microbial interference. |
| Unexpected biological effects observed. | In vivo conversion to other metabolites: this compound can be metabolized to other active or inactive compounds. | - Conduct a full pharmacokinetic study: Identify and quantify major metabolites in plasma and tissues. - Compare effects with the aglycone: Administer isorhamnetin alone in a separate group to differentiate the effects of the parent compound and its glucuronide. |
| Difficulty dissolving this compound for administration. | Poor solubility in common vehicles. | - Test a range of biocompatible solvents: Consider vehicles such as saline, phosphate-buffered saline (PBS), or solutions containing a small percentage of DMSO or other solubilizing agents. - Prepare a fresh solution for each experiment: Avoid storing solutions for extended periods to prevent precipitation. |
Quantitative Data Summary
Table 1: Exemplary In Vivo Dosages of Isorhamnetin and Related Compounds
| Compound | Animal Model | Dosage | Administration Route | Reference |
| Isorhamnetin | Rats | 10, 20, 40 mg/kg | Oral | [1] |
| Isorhamnetin 3,7-di-O-beta-D-glucopyranoside | Rats | 10, 20 mg/kg/day for 10 days | Oral | [6] |
| Isorhamnetin | Mice | 10 mg/kg for 10 days | Oral | [7] |
| Opuntia ficus-indica extract (rich in isorhamnetin glycosides) | Mice | 0.3% and 0.6% in diet | Oral | [8] |
Experimental Protocols
1. Preparation of this compound for Oral Administration
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Vehicle Selection: Choose an appropriate vehicle. A common choice is 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Suspension Preparation: Suspend the powder in the vehicle. Use a mortar and pestle to create a fine, uniform suspension.
-
Volume Adjustment: Adjust the final volume with the vehicle to achieve the desired concentration for dosing. Ensure the final volume is appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).
-
Administration: Administer the suspension to the animals using oral gavage needles of an appropriate size.
2. Blood Sample Collection and Processing for Pharmacokinetic Analysis
-
Blood Collection: Collect blood samples from the animals at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). The saphenous vein or tail vein are common sites for repeated sampling.
-
Anticoagulant: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Stabilization: Immediately after separation, add a β-glucuronidase inhibitor (e.g., saccharo-1,4-lactone) to the plasma samples to prevent ex vivo deconjugation of the analyte.[5]
-
Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentrations of this compound and its potential metabolites (e.g., isorhamnetin).
Visualizations
Caption: A typical experimental workflow for in vivo studies of this compound.
Caption: Signaling pathways modulated by this compound in inflammation.
References
- 1. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overestimation of Flavonoid Aglycones as a Result of the ex vivo Deconjugation of Glucuronides by the Tissue β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Interference of Isorhamnetin 3-Glucuronide in Enzymatic Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and mitigate interference caused by Isorhamnetin 3-glucuronide in your enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with enzymatic assays?
This compound is a major metabolite of isorhamnetin, a flavonoid compound found in various plants.[1][2] Like many flavonoids, its structure can lead to interference in common enzymatic assays through several mechanisms:
-
Peroxidase Inhibition: Many commercially available enzymatic kits, such as those for free fatty acid (FFA) and triglyceride (TG) determination, rely on a final peroxidase-catalyzed colorimetric or fluorometric reaction.[3][4] this compound can inhibit peroxidase activity, leading to an underestimation of the analyte's concentration.[3][4]
-
Fluorescence Interference: While this compound itself has negligible intrinsic fluorescence, its fluorescence can be enhanced in the presence of proteins like albumin.[5] This can lead to a high background signal in fluorescence-based assays.
-
Interference with Protein Quantification: Flavonoids can interfere with common colorimetric protein assays, such as the bicinchoninic acid (BCA) and Lowry assays, leading to an overestimation of protein concentration. This can subsequently cause an underestimation of specific enzyme activity.
Q2: Which types of enzymatic assays are most susceptible to interference by this compound?
Assays that are particularly vulnerable include:
-
Peroxidase-based assays: This includes many commercially available kits for measuring metabolites like glucose, cholesterol, free fatty acids, and triglycerides.[3][4]
-
Fluorescence-based assays: Assays that use fluorescent probes with excitation and emission spectra that overlap with the potential fluorescence of this compound-protein complexes are at risk.
-
Assays requiring protein quantification: If you are determining the specific activity of an enzyme in a lysate containing this compound, your protein measurement may be inaccurate.
Q3: How can I determine if this compound is interfering with my assay?
It is crucial to run proper controls to identify potential interference. Here are some key controls to include:
-
No-Enzyme Control: Prepare a reaction mixture with all components, including this compound, except for the enzyme.[6] A signal in this control indicates that the compound is interfering with the assay's detection system (e.g., by reacting with the substrate or producing a colorimetric/fluorescent signal).
-
No-Substrate Control: A reaction with the enzyme and this compound but without the substrate can help identify any background signal from the compound itself or its interaction with the enzyme.[6]
-
Compound-Only Control: Measure the absorbance or fluorescence of this compound in the assay buffer to check for intrinsic color or fluorescence.
Troubleshooting Guides
Issue 1: Underestimation of Analyte in a Peroxidase-Based Assay
Potential Cause: Inhibition of peroxidase by this compound.
Troubleshooting Steps:
-
Confirm Interference: Run a control experiment where you spike a known concentration of your analyte (e.g., triglycerides) into a sample with and without this compound. A lower measured concentration in the presence of the flavonoid confirms interference.
-
Alternative Analytical Methods: If significant interference is observed, consider using an alternative analytical method that does not rely on a peroxidase-based final step.[3][4] Methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) are less susceptible to this type of interference.[3]
Quantitative Data on Interference:
The following table summarizes the observed interference of Isorhamnetin and its glucuronide in commercially available enzymatic assays for Free Fatty Acids (FFA) and Triglycerides (TG).
| Compound | Concentration (µM) | Assay | Apparent Reduction in Analyte Level (%) |
| Isorhamnetin | 50 | TG | ~20% |
| Isorhamnetin | 100 | TG | ~30% |
| Quercetin-3-O-glucuronide | 50 | TG | ~25% |
| Quercetin-3-O-glucuronide | 100 | TG | ~40% |
Data adapted from Hoek-van den Hil et al., Anal Bioanal Chem, 2012.[3][4]
Issue 2: High Background in a Fluorescence-Based Assay
Potential Cause: Intrinsic fluorescence of this compound or its complex with proteins in the sample.
Troubleshooting Steps:
-
Measure Background Fluorescence: Prepare a control well containing the assay buffer and this compound at the same concentration used in your experiment. Measure the fluorescence at the excitation and emission wavelengths of your assay.
-
Background Subtraction: Subtract the fluorescence value from the "compound-only" control from all your experimental readings.[7]
-
Optimize Assay Conditions:
-
Wavelength Selection: If possible, choose a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from the fluorescence of the interfering compound. Red-shifted fluorophores are often a good choice as many interfering compounds fluoresce in the blue-green region.
-
Reduce Compound Concentration: If the experimental design allows, reducing the concentration of this compound can lower the background signal.
-
Issue 3: Inaccurate Protein Concentration Leading to Incorrect Specific Activity
Potential Cause: Interference of this compound with colorimetric protein assays (e.g., BCA, Lowry).
Troubleshooting Steps:
-
Use a Less Susceptible Assay: The Bradford protein assay is generally less affected by reducing substances like flavonoids compared to copper-based assays like the BCA assay.
-
Protein Precipitation: Remove the interfering flavonoid from your protein sample before quantification using acetone (B3395972) precipitation.
Experimental Protocols
Protocol 1: Acetone Precipitation to Remove this compound
This protocol is designed to precipitate proteins from a solution, leaving small molecule interferents like this compound in the supernatant.
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes (acetone-compatible)
-
Microcentrifuge (capable of 13,000-15,000 x g)
-
Buffer for resuspending the protein pellet (compatible with your downstream assay)
Procedure:
-
Place your protein sample (e.g., cell lysate) in a microcentrifuge tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[4][8]
-
Vortex the tube briefly and incubate for 60 minutes at -20°C.[4]
-
Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[4][8]
-
Carefully decant and discard the supernatant, which contains the this compound.
-
Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your protein quantification assay and downstream enzymatic assay.
Caption: Workflow for removing this compound via acetone precipitation.
Protocol 2: Correcting for Background Fluorescence
This protocol outlines the necessary controls to correct for potential fluorescence interference from this compound.
Procedure:
-
Prepare Control Wells: In a microplate, set up the following control wells in triplicate:
-
Blank: Assay buffer only.
-
Compound Control: Assay buffer + this compound (at the final assay concentration).
-
No-Enzyme Control: Assay buffer + substrate + this compound.
-
No-Substrate Control: Assay buffer + enzyme + this compound.
-
-
Prepare Experimental Wells: Set up your experimental wells containing the enzyme, substrate, and this compound.
-
Incubate and Read: Incubate the plate according to your assay protocol and then read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the Blank from all other readings.
-
The fluorescence of the Compound Control will indicate the intrinsic fluorescence of the compound.
-
The fluorescence of the No-Enzyme Control will show any non-enzymatic reaction or interaction between the compound and the substrate.
-
Correct your experimental data by subtracting the appropriate background fluorescence value (usually the No-Enzyme Control ).
-
Caption: Logic for correcting background fluorescence in enzymatic assays.
Signaling Pathway and Interference Diagrams
The following diagram illustrates the common mechanism of interference by this compound in a peroxidase-based assay.
Caption: Inhibition of peroxidase by this compound in a typical enzymatic assay.
References
- 1. Showing Compound this compound (FDB016876) - FooDB [foodb.ca]
- 2. This compound | C22H20O13 | CID 5491630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agrisera.com [agrisera.com]
- 4. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Cell Permeability Assays for Isorhamnetin 3-glucuronide
Welcome to the technical support center for the optimization of cell permeability assays for Isorhamnetin 3-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Caco-2 cell permeability assay?
The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates the human intestinal epithelium.[1][2] When cultured on semipermeable supports, human colon adenocarcinoma (Caco-2) cells differentiate into a monolayer of polarized enterocytes with tight junctions and transporter proteins characteristic of the small intestine.[1][3] This model is used to predict the in vivo absorption of compounds by measuring their transport across the Caco-2 cell monolayer from an apical (AP) compartment, representing the intestinal lumen, to a basolateral (BL) compartment, representing the blood.[1]
Q2: Why is it important to study the cell permeability of this compound?
Isorhamnetin is a flavonoid with various reported biological activities, including anti-inflammatory and anti-cancer effects.[4] In the body, flavonoids are often metabolized into glucuronide conjugates, such as this compound.[5] The permeability of this metabolite is a critical determinant of its bioavailability and, consequently, its potential therapeutic efficacy. Understanding how this compound crosses the intestinal barrier can provide insights into its absorption, distribution, and overall pharmacological activity.
Q3: What are the typical classifications for compound permeability in a Caco-2 assay?
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 monolayer. While specific thresholds can vary between laboratories, a general classification is as follows:
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Low | < 1.0 |
| Moderate | 1.0 - 10.0 |
| High | > 10.0 |
Propranolol is often used as a high permeability control, while compounds like Lucifer Yellow or Atenolol serve as low permeability markers to assess the integrity of the cell monolayer.[6][7]
Q4: How should this compound be prepared for a cell permeability assay?
Due to the poor aqueous solubility of many flavonoids, proper preparation is crucial.[4]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[4]
-
Working Solution: Dilute the DMSO stock solution into the assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to achieve the final desired concentration. It is critical to keep the final DMSO concentration low (typically <1%) to avoid affecting cell viability and monolayer integrity.[8]
-
Solubility Check: Before the assay, it is advisable to determine the solubility of this compound in the assay buffer to ensure you are working below its solubility limit and to avoid precipitation.[8]
Q5: What are the essential quality control parameters for a Caco-2 permeability assay?
To ensure the reliability of your results, the following quality control checks are mandatory:
-
Transepithelial Electrical Resistance (TEER): TEER measurement is a non-invasive method to assess the integrity of the tight junctions in the Caco-2 monolayer.[3] TEER values should be monitored before and after the permeability experiment. A common acceptance criterion is a TEER value ≥ 200 Ω·cm².[9]
-
Lucifer Yellow Permeability: Lucifer Yellow is a fluorescent molecule that is poorly permeable across the cell monolayer. Its transport is measured to confirm the integrity of the paracellular pathway. A low Papp value for Lucifer Yellow indicates a tight and intact monolayer.[3]
-
Mass Balance/Recovery: Calculating the percent recovery of the test compound can help identify issues such as non-specific binding to the assay plates, metabolism by the cells, or accumulation within the cell monolayer.[7]
Experimental Protocol: Caco-2 Permeability Assay for this compound
This protocol provides a general framework. Specific parameters such as incubation times and concentrations may require optimization.
1. Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at an appropriate density.
-
Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[3]
2. Assessment of Monolayer Integrity:
-
Prior to the experiment, measure the TEER of each well using a voltmeter. Only use wells that meet your laboratory's established TEER threshold.[9]
3. Preparation of Assay Solutions:
-
Prepare the transport buffer (e.g., HBSS) and warm it to 37°C. The pH of the apical buffer can be adjusted to 6.5 to mimic the conditions of the small intestine, while the basolateral buffer is typically maintained at pH 7.4.[10]
-
Prepare the dosing solution of this compound in the apical buffer at the desired concentration. Also, prepare solutions for your high and low permeability controls.
4. Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For apical to basolateral (A→B) transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.[9]
-
For basolateral to apical (B→A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. This is important for investigating potential efflux mechanisms.[1][3]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
5. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 is generally indicative of active efflux.[3][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability in Papp Values Between Replicates | Inconsistent cell monolayer integrity. Pipetting errors during dosing or sampling. Edge effects in the multi-well plate.[8] | Ensure consistent TEER values across all wells before the experiment. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.[8] |
| Unexpectedly Low Permeability of this compound | Poor solubility of the compound in the assay buffer.[11] Active efflux by transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] Non-specific binding to the plasticware.[7][12] | Confirm the solubility of this compound in the assay buffer.[8] Perform a bidirectional assay to calculate the efflux ratio.[3] Consider co-incubating with known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp).[3][13] Include Bovine Serum Albumin (BSA) in the basolateral buffer to reduce non-specific binding.[7] |
| Unexpectedly High Permeability of this compound | Compromised monolayer integrity (leaky monolayer).[8] Cytotoxicity of the test compound at the concentration used.[8] | Verify monolayer integrity with both TEER and Lucifer Yellow permeability assays.[3][8] Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the experimental concentration of this compound. |
| Inconsistent TEER Values | Incomplete monolayer formation. Bacterial or fungal contamination. Temperature fluctuations during measurement. | Ensure proper cell seeding density and allow sufficient time for differentiation. Regularly check cell cultures for contamination. Allow the plate to equilibrate to room temperature before measuring TEER. |
| Low Compound Recovery | Non-specific binding to the assay plate.[7] Cellular metabolism of this compound. Compound instability in the assay buffer. Accumulation of the compound within the cells.[7] | Use low-binding plates. Include BSA in the receiver compartment.[7] Analyze cell lysates to quantify intracellular compound concentration. Assess the stability of this compound in the assay buffer over the incubation period. |
Visual Guides
References
- 1. enamine.net [enamine.net]
- 2. Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Transport of active flavonoids, based on cytotoxicity and lipophilicity: an evaluation using the blood-brain barrier cell and Caco-2 cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent degradation of Isorhamnetin 3-glucuronide during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Isorhamnetin (B1672294) 3-glucuronide to prevent its degradation. The following information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Isorhamnetin 3-glucuronide during storage?
A1: this compound, like many flavonoid glucuronides, is susceptible to degradation through several pathways. The primary factors of concern are:
-
Hydrolysis: The glucuronide bond can be cleaved under acidic or alkaline conditions, yielding the aglycone, isorhamnetin, and glucuronic acid.
-
Oxidation: The phenolic hydroxyl groups on the flavonoid structure are prone to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.
-
Temperature: Elevated temperatures can increase the rate of both hydrolytic and oxidative degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at 2-8°C. Under these conditions, the compound can be stable for up to 24 months.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare and use solutions on the same day.[1] If you need to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C.[1] The choice of solvent is also critical; DMSO, ethanol, and methanol (B129727) are commonly used. Ensure the solvent is of high purity and free of contaminants that could promote degradation.
Q4: I've noticed a change in the color of my this compound solution. What could be the cause?
A4: A color change in the solution often indicates degradation, likely due to oxidation. This can be caused by exposure to air (oxygen), light, or the presence of metal ion contaminants in the solvent or buffer. It is crucial to use high-purity solvents and deoxygenated buffers if oxidation is a concern.
Q5: Can I do anything to improve the stability of my this compound solutions for in vitro experiments?
A5: Yes, several strategies can be employed to enhance the stability of this compound in solution:
-
pH Control: Maintain the pH of your solution within a neutral to slightly acidic range (pH 6-7). Avoid strongly acidic or alkaline conditions.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C) at a low concentration (e.g., 0.1% w/v), can help to prevent oxidative degradation during in vitro studies.[2]
-
Inert Atmosphere: For sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Light Protection: Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time in stored solid. | Improper storage conditions (exposure to light, humidity, or high temperature). | Store the solid compound in a tightly sealed, light-resistant container at 2-8°C. Consider storing in a desiccator to control humidity. |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Degradation during sample preparation or analysis. | Prepare solutions immediately before use. Use high-purity solvents and mobile phases. Ensure the mobile phase pH is compatible with the compound's stability. |
| Low recovery of the compound from biological matrices. | Enzymatic degradation by β-glucuronidases present in the sample. | Add a β-glucuronidase inhibitor, such as saccharo-1,4-lactone, to the sample homogenization buffer to prevent ex vivo deconjugation.[3] |
| Inconsistent results in bioactivity assays. | Degradation of the compound in the assay medium. | Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, incubation time). Consider adding an antioxidant to the medium if oxidation is suspected. |
Quantitative Data Summary
The following tables summarize available data on the storage and stability of this compound and related compounds.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes | Reference |
| Solid | 2-8°C | Up to 24 months | Tightly sealed vial, protected from light. | [1] |
| Stock Solution | -20°C | Use within 1 month for optimal results | Store in aliquots in tightly sealed vials. | [4] |
Table 2: Stability of Isorhamnetin and Quercetin Glycosides in Dried Onion Coproducts During Long-Term Storage
| Compound | Storage Temperature | Observation | Reference |
| Isorhamnetin 4'-O-glucoside | 4°C and 22°C | A significant decrease was observed during the first month of storage, after which the levels remained stable for up to 12 months. | [5] |
| Quercetin 4'-O-glucoside | 4°C and 22°C | A significant decrease was observed during the first month of storage, after which the levels remained stable for up to 12 months. | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (B52724) (HPLC grade)
-
Forced degradation chamber (for photolytic and thermal stress)
3. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
4. Analysis:
-
Analyze all samples at appropriate time points using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the intact this compound from all degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.
-
Characterize the major degradation products using LC-MS/MS.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Factors influencing stability and preventative strategies.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of isorhamnetin 3-O-beta-D-glucopyranoside from Salicornia herbacea against oxidation-induced cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Quantitative Structure-Activity Relationship Studies on UGT1A9-Mediated 3-O-Glucuronidation of Natural Flavonols Using a Pharmacophore-Based Comparative Molecular Field Analysis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Literature Database for Quercetin, Rutin, Isorhamnetin, and Their Related Compounds | Alps Pharmaceutical Ind. Co.,Ltd. [health.alps-pharm.co.jp]
Validation & Comparative
Isorhamnetin 3-Glucuronide vs. Isorhamnetin Aglycone: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of isorhamnetin (B1672294) 3-glucuronide and its aglycone form, isorhamnetin. The information presented herein is supported by experimental data from in vivo and in vitro studies, offering valuable insights for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry.
Executive Summary
The bioavailability of flavonoids is a critical factor influencing their physiological effects. Isorhamnetin, a 3'-O-methylated metabolite of quercetin, is found in various dietary sources, often in its glycosidic forms. This comparison focuses on the bioavailability of isorhamnetin 3-glucuronide versus its aglycone. In general, isorhamnetin glycosides, including the 3-glucuronide, exhibit higher bioaccessibility due to their enhanced aqueous solubility and stability during digestion. However, the aglycone form demonstrates superior intestinal permeability. Following absorption, isorhamnetin and its metabolites, including the glucuronidated form, are subject to systemic circulation and metabolism.
Data Presentation: In Vivo Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of isorhamnetin aglycone and a structurally related glucuronide, quercetin-3-O-β-D-glucuronide, in rats after oral administration. Due to the limited availability of direct comparative studies on this compound, data for quercetin-3-O-β-D-glucuronide is utilized as a proxy, given the structural similarity where isorhamnetin is the 3'-O-methylated form of quercetin.
| Parameter | Isorhamnetin Aglycone | Quercetin-3-O-β-D-glucuronide (as proxy for this compound) |
| Dose | 1.0 mg/kg | 50 mg/kg |
| Cmax (Maximum Plasma Concentration) | 75.2 ng/mL | 2.04 ± 0.85 µg/mL |
| Tmax (Time to Maximum Plasma Concentration) | 7.2 h | 222.0 ± 119.2 min (approx. 3.7 h) |
| AUC (Area Under the Curve) | 1623.4 ng·h/mL | 962.7 ± 602.3 µg·h/L·min |
Data Presentation: In Vitro Intestinal Permeability
The apparent permeability coefficient (Papp) is a measure of a compound's ability to cross the intestinal barrier. The following data was obtained from a Caco-2 cell monolayer model, which is a widely accepted in vitro model for predicting human intestinal absorption.
| Compound | Apparent Permeability Coefficient (Papp) (AP-BL) |
| Isorhamnetin Aglycone | 4.74 ± 0.02 × 10⁻⁶ cm/s |
| Isorhamnetin Glycosides (general) | 1.0 - 1.8 × 10⁻⁶ cm/s |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A representative experimental protocol for determining the pharmacokinetic profile of isorhamnetin and its metabolites in rats is as follows:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used. The animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They are provided with standard chow and water ad libitum and are fasted overnight before the experiment.
-
Drug Administration: Isorhamnetin aglycone or its glucuronide is administered orally via gavage. The compound is often dissolved or suspended in a suitable vehicle, such as a mixture of DMSO, polyethylene (B3416737) glycol 400, and saline.
-
Blood Sampling: Blood samples (approximately 150-200 µL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration. The blood is collected in heparinized tubes.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the analyte (isorhamnetin and/or its glucuronide) in the plasma samples is quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
In Vitro Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a standard method to evaluate the intestinal absorption of compounds:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal barrier.
-
Transport Experiment: The experiment is initiated by adding the test compound (isorhamnetin aglycone or its glucuronide) to the apical (AP) side of the Caco-2 monolayer, which represents the intestinal lumen. The basolateral (BL) side, representing the blood circulation, contains a compound-free buffer.
-
Sampling: Samples are collected from the BL side at various time points to measure the amount of the compound that has permeated through the cell monolayer.
-
Quantification: The concentration of the compound in the collected samples is determined by HPLC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the compound on the AP side.
Mandatory Visualization
Caption: Metabolic pathway of this compound and aglycone.
A Comparative Analysis of the Anti-inflammatory Properties of Isorhamnetin 3-glucuronide and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Isorhamnetin 3-glucuronide and its parent flavonoid, Quercetin. The information presented is based on available experimental data to assist researchers in understanding the potential therapeutic applications of these compounds.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their anti-inflammatory properties. Quercetin, a prominent flavonoid, is known for its potent anti-inflammatory effects. This compound is a major metabolite of isorhamnetin, which itself is a metabolite of quercetin. Understanding the comparative efficacy of these related compounds is crucial for the development of novel anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the available data on the inhibitory effects of this compound and Quercetin on key inflammatory mediators. Direct comparative studies with IC50 values for this compound are limited; therefore, a combination of quantitative and qualitative data is presented.
Table 1: Inhibition of Pro-inflammatory Mediators
| Mediator | This compound | Quercetin | Cell Line | Notes |
| Nitric Oxide (NO) | Suppresses LPS-induced NO secretion[1] | IC50 values reported in various studies, generally in the µM range. Significantly inhibits NO production.[2] | RAW 264.7 Macrophages | Quercetin demonstrates a more potent and consistently reported inhibitory effect on NO production compared to the qualitative suppression by this compound. |
| Prostaglandin E2 (PGE2) | Suppresses LPS-induced PGE2 secretion[1] | Effectively inhibits PGE2 production. | RAW 264.7 Macrophages | Both compounds show inhibitory effects, though quantitative comparison is challenging without direct IC50 values for this compound. |
| Tumor Necrosis Factor-α (TNF-α) | Does not significantly decrease mRNA and protein levels.[3] | Significantly decreases mRNA and protein levels.[3][4] IC50 for gene expression inhibition reported as 44 µM. | RAW 264.7 Macrophages | Quercetin is a significantly more potent inhibitor of TNF-α production than this compound. |
| Interleukin-6 (IL-6) | No significant effect on mRNA levels.[3] | Significantly decreases mRNA levels.[3] Prevents increase in IL-6 production (40 µM). | RAW 264.7 Macrophages | Quercetin demonstrates a clear inhibitory effect on IL-6 expression, while this compound shows little to no effect. |
| Interleukin-1β (IL-1β) | No significant effect on mRNA levels.[3] | Significantly decreases mRNA levels.[3] | RAW 264.7 Macrophages | Similar to IL-6, Quercetin is a more effective inhibitor of IL-1β expression. |
| Inducible Nitric Oxide Synthase (iNOS) | No significant effect on mRNA levels.[3] | Significantly decreases mRNA levels.[3] | RAW 264.7 Macrophages | The expression of the iNOS enzyme is more effectively suppressed by Quercetin. |
Mechanisms of Action: NF-κB and MAPK Signaling Pathways
Both this compound and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound: Studies indicate that this compound can suppress the activation of JNK and p38 MAPK pathways in LPS-challenged macrophage cells.[1]
Quercetin: Quercetin has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit. It also attenuates the phosphorylation of key MAPK components, including ERK, JNK, and p38.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound and Quercetin.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability and cytokine assays, larger plates for protein and RNA extraction). After adherence, cells are pre-treated with various concentrations of this compound or Quercetin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS; e.g., 1 µg/mL), for a designated period (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the tested compounds.
-
Procedure:
-
After the treatment period, the culture medium is removed.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (unstimulated and untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment and stimulation period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.
-
After a short incubation period at room temperature, the absorbance is measured at a wavelength of approximately 540 nm.
-
The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Commercially available ELISA kits for the specific cytokines are used.
-
The assay is performed according to the manufacturer's instructions, which typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
The concentration of the cytokine in the samples is calculated from the standard curve.
-
Western Blot Analysis for Signaling Pathways (NF-κB and MAPK)
Western blotting is used to detect the levels of specific proteins involved in the NF-κB and MAPK signaling pathways, particularly their phosphorylated (activated) forms.
-
Procedure:
-
Cell Lysis: After treatment and stimulation, cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal using an imaging system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathway Diagrams
Caption: Simplified NF-κB and MAPK signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
The available evidence strongly suggests that Quercetin is a more potent anti-inflammatory agent than its metabolite, this compound. Quercetin demonstrates significant inhibitory effects on the production of key pro-inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β, primarily through the modulation of the NF-κB and MAPK signaling pathways. In contrast, the anti-inflammatory activity of this compound appears to be considerably weaker, with studies indicating a lack of significant effect on the expression of several important inflammatory genes. This disparity in activity highlights the critical role of the chemical structure, particularly the presence of a glucuronide moiety, in influencing the biological effects of flavonoids. Further research with direct, quantitative comparisons is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
In Vitro Potency Showdown: Isorhamnetin 3-Glucuronide vs. Its Aglycone, Isorhamnetin
A comprehensive guide for researchers and drug development professionals on the comparative in vitro efficacy of the flavonoid isorhamnetin (B1672294) and its primary metabolite, isorhamnetin 3-glucuronide, supported by experimental data and detailed protocols.
Isorhamnetin, a 3'-O-methylated metabolite of the widely studied flavonoid quercetin, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] In biological systems, isorhamnetin is often found in its glycosylated forms, with this compound being a major conjugate.[5][6] Understanding the comparative potency of the aglycone (isorhamnetin) versus its glucuronide is crucial for evaluating its therapeutic potential and mechanism of action. Generally, in vitro studies suggest that the aglycone form exhibits greater biological activity, as the addition of a glucuronide moiety can alter the compound's physicochemical properties and its interaction with cellular targets.[7][8]
Comparative Analysis of In Vitro Potency
The following tables summarize the quantitative data from various in vitro assays, highlighting the differences in potency between isorhamnetin and this compound across different biological activities.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | Potency (IC50) | Key Findings | Reference |
| Isorhamnetin | MCF-7 (Human Breast Cancer) | Cytotoxicity | More potent than I3G | Dose-dependently inhibited cell growth. | [9] |
| This compound | MCF-7 (Human Breast Cancer) | Cytotoxicity | Less potent than Isorhamnetin | Dose-dependently inhibited cell growth. | [9] |
| Isorhamnetin | BEL-7402 (Hepatocellular Carcinoma) | Cytotoxicity | 74.4 ± 1.13 µg/mL (at 72h) | Exerted strong cytotoxicity. | [10] |
| This compound | MCF-7 (Human Breast Cancer) | Cytotoxicity | 25-100 µM | Exhibited a strong cytotoxic effect through a ROS-dependent apoptosis pathway. | [11] |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line/System | Assay | Key Findings | Reference |
| Isorhamnetin | TNF-α-stimulated BEAS-2B cells | Cytokine Expression | Significantly decreased the proliferation and reduced the expression of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, and CXCL10) at 20 and 40 μM. | [1] |
| This compound | LPS-challenged RAW264.7 Macrophages | NO and PGE2 Production | Suppressed LPS-induced secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). | [12] |
| This compound | LPS-induced RAW264.7 Macrophages | Signaling Pathway Modulation | Suppressed JNK and p38 signaling pathways and increased heme oxygenase-1 (HO-1) expression. | [11][12][13] |
| Isorhamnetin | Not specified | COX-2 Inhibition | Inhibits COX-2, an enzyme involved in inflammation. | [1] |
Table 3: Antioxidant Activity
| Compound | Assay | Potency | Key Findings | Reference |
| Isorhamnetin | DPPH Radical Scavenging | Potent antioxidant effect in vitro. | The aglycone is a potent antioxidant. | [14] |
| Isorhamnetin 3,7-di-O-beta-D-glucopyranoside | DPPH Radical Scavenging | No effect. | The diglucoside showed no direct radical scavenging activity, suggesting in vivo metabolism to the active aglycone is necessary. | [14] |
| Isorhamnetin | Lipid Peroxidation Inhibition | Effective | Quercetin and isorhamnetin at the same concentration have similar inhibitory effects on liver mitochondrial lipid peroxidation in vitro. | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Isorhamnetin or this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture and Treatment: Seed RAW264.7 macrophages in a 96-well plate and treat with Isorhamnetin or this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the NO concentration.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-p38, p38, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz, illustrate the key signaling pathways modulated by Isorhamnetin and its glucuronide, as well as a typical experimental workflow for their in vitro comparison.
Experimental workflow for comparing in vitro potency.
Anti-inflammatory signaling pathways modulated by Isorhamnetin and I3G.
Anticancer mechanisms of Isorhamnetin and its glucuronide.
References
- 1. mdpi.com [mdpi.com]
- 2. plantaescientia.com [plantaescientia.com]
- 3. Biological Activities of Isorhamnetin: A Review | Semantic Scholar [semanticscholar.org]
- 4. Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of enzymically glucuronidated flavonoids with flavonoid aglycones in an in vitro cellular model of oxidative stress protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial biocatalysis of quercetin-3-glucoside and isorhamnetin-3-glucoside in Salicornia herbacea and their contribution to improved anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea) in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating Analytical Methods for Isorhamnetin 3-Glucuronide in Complex Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Isorhamnetin 3-glucuronide in complex biological matrices is paramount for pharmacokinetic, metabolic, and toxicological studies. This guide provides an objective comparison of commonly employed analytical and extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The analysis of this compound, a key metabolite of the flavonoid isorhamnetin, presents analytical challenges due to the complexity of biological matrices such as plasma, urine, and tissue homogenates. Effective sample preparation and sensitive analytical techniques are crucial for obtaining reliable and reproducible results. This guide focuses on the validation of analytical methods, comparing the performance of various extraction techniques and analytical platforms.
Comparison of Sample Extraction Techniques
The initial and most critical step in the analysis of this compound from biological samples is the extraction of the analyte from the complex matrix. The choice of extraction method significantly impacts recovery, purity, and the potential for matrix effects in the subsequent analysis. The three most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
A study comparing the pharmacokinetics of quercetin (B1663063), isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats found that liquid-liquid extraction with a mixture of n-butyl alcohol and ethyl acetate (B1210297) was more effective than protein precipitation (using methanol (B129727) and acetonitrile) for simultaneously analyzing this range of compounds with varying polarities[1]. For the analysis of flavonoid glucuronides in bile, solid-phase extraction has been shown to be effective in removing interfering bile acids, with recoveries greater than 85% and matrix effects of less than 20%[2][3][4]. In blood samples, a protein precipitation method yielded similarly high recoveries and low matrix effects for flavonoid glucuronides[2][3][4].
Here, we compare the performance of these three methods based on available data for similar flavonoid glucuronides.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Analyte is retained on a solid sorbent and eluted with a solvent. | Analyte is partitioned between two immiscible liquid phases. | Proteins are precipitated out of solution using a solvent or acid. |
| Selectivity | High | Moderate to High | Low |
| Recovery | >85% for flavonoid glucuronides in bile[2][3][4] | 68.9% to 79.2% for quercetin and its glucuronide in plasma[1] | >85% for flavonoid glucuronides in blood[2][3][4] |
| Matrix Effect | <20% for flavonoid glucuronides in bile[2][3][4] | Analyte dependent | <20% for flavonoid glucuronides in blood[2][3][4] |
| Throughput | Moderate | Low to Moderate | High |
| Cost | High | Moderate | Low |
| Automation Potential | High | Moderate | High |
Comparison of Analytical Methods
Following extraction, the quantification of this compound is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS) or ultraviolet (UV) detection.
| Method | Principle | Sensitivity | Selectivity | Throughput |
| LC-MS/MS | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | High | High | High |
| UPLC-MS/MS | A high-pressure version of LC-MS/MS offering faster analysis and better resolution. | Very High | Very High | Very High |
| HPLC-UV | Separation by high-performance liquid chromatography followed by detection based on UV absorbance. | Moderate | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for each of the discussed extraction techniques and the subsequent LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Urine Samples
This protocol is adapted for the extraction of flavonoid glucuronides from urine.
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.
-
Elution: Elute the this compound from the cartridge using an appropriate solvent (e.g., methanol with a small percentage of acid or base).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples
This protocol is based on a method used for the extraction of quercetin and its glucuronide from rat plasma[1].
-
Sample Preparation: To a plasma sample, add an internal standard.
-
Extraction: Add an extraction solvent (e.g., a mixture of n-butyl alcohol and ethyl acetate).
-
Mixing: Vortex the mixture to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Protein Precipitation (PPT) Protocol for Plasma/Blood Samples
This is a simple and rapid method for removing proteins from plasma or blood samples[2][3][4].
-
Sample Preparation: To a plasma or blood sample, add an internal standard.
-
Precipitation: Add a precipitating agent (e.g., cold acetonitrile (B52724) or methanol) to the sample.
-
Mixing: Vortex the mixture to facilitate protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
Evaporation and Reconstitution (Optional but recommended): The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in the mobile phase to improve compatibility and sensitivity.
LC-MS/MS Analytical Method
A general LC-MS/MS method for the analysis of flavonoid glucuronides is described below[2][3][4].
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typically employed.
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Solvent B: Acetonitrile or methanol with a small amount of acid.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for selective and sensitive detection.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Immunoassays for Isorhamnetin 3-glucuronide: A Guide to Specificity and Cross-reactivity
For researchers and drug development professionals investigating the biological roles of flavonoid metabolites, accurate quantification is paramount. Isorhamnetin 3-glucuronide, a key metabolite of quercetin (B1663063), presents a unique challenge for immunoassay development due to its structural similarity to other circulating flavonoid glucuronides. This guide provides a comprehensive comparison of immunoassay considerations for this compound, focusing on the critical aspects of specificity and cross-reactivity, and offers detailed experimental protocols to aid in assay development.
Understanding Specificity and Cross-reactivity in Flavonoid Immunoassays
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are powerful tools for the quantification of small molecules like this compound. The core of these assays is the specific recognition of the target analyte by an antibody. However, the structural similarities among flavonoid metabolites can lead to cross-reactivity, where the antibody binds to non-target molecules, resulting in inaccurate measurements.
The degree of cross-reactivity is influenced by the structural resemblance between the immunogen used to generate the antibody and the cross-reacting molecule. For this compound, key structural features to consider for potential cross-reactivity include the aglycone backbone (Isorhamnetin), the position of the glucuronide group, and the methylation pattern.
Key Potential Cross-reactants for an this compound Immunoassay:
-
Quercetin 3-glucuronide: The direct precursor, differing only by a methyl group on the B-ring. High cross-reactivity is expected.
-
Isorhamnetin (Aglycone): The parent molecule without the glucuronide moiety.
-
Other Isorhamnetin Glucuronides: Isomers with glucuronic acid at different positions.
-
Other Quercetin Metabolites: Including sulfated and other methylated forms of quercetin glucuronides.
-
Other Dietary Flavonoid Glucuronides: From sources like kaempferol (B1673270) or luteolin.
Comparative Analysis of Immunoassay Performance
| Immunoassay Target | Expected Specificity for this compound | Potential Cross-reactivity Profile | Considerations for Development |
| This compound | High | Moderate to high with Quercetin 3-glucuronide. Low with aglycones and other flavonoid classes. | Requires synthesis of a specific this compound hapten for immunogen preparation. |
| Quercetin 3-glucuronide | Low to Moderate | High with this compound and other quercetin glucuronides. | An antibody raised against Quercetin 3-glucuronide would likely recognize this compound significantly. |
| General Flavonoid Glucuronide | Very Low | Broad cross-reactivity with a wide range of flavonoid glucuronides. | Useful for screening total flavonoid glucuronide content but not for specific quantification of this compound. |
Experimental Protocols
Developing a specific immunoassay for this compound requires a systematic approach, from hapten synthesis to assay validation.
Hapten Synthesis and Immunogen Preparation
To elicit an antibody response to a small molecule like this compound, it must be conjugated to a carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]). This involves introducing a linker arm to the this compound molecule to create a "hapten" that can be covalently bound to the protein.
Methodology:
-
Introduction of a Linker: A carboxyl group can be introduced to the this compound molecule, often at a position distant from the key structural features to be recognized by the antibody (e.g., the methylated B-ring and the glucuronide linkage). This can be achieved through chemical synthesis, for example, by reacting a hydroxyl group on the flavonoid with a bifunctional reagent like succinic anhydride.
-
Activation of the Carboxyl Group: The newly introduced carboxyl group on the hapten is activated using a reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.
-
Conjugation to Carrier Protein: The activated hapten is then reacted with the amino groups of lysine (B10760008) residues on the carrier protein (e.g., BSA) to form a stable amide bond.
-
Purification and Characterization: The resulting immunogen (this compound-BSA conjugate) is purified by dialysis to remove unconjugated hapten and reagents. The conjugation ratio (hapten molecules per protein molecule) is determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Hapten synthesis and immunogen preparation workflow.
Antibody Production and Screening
Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the prepared immunogen.
Methodology:
-
Immunization: Animals are immunized with the this compound-BSA conjugate mixed with an adjuvant to enhance the immune response. A series of booster injections are administered over several weeks.
-
Titer Determination: Blood samples are collected periodically to monitor the antibody titer (the concentration of specific antibodies) using an indirect ELISA, with plates coated with a screening conjugate (e.g., this compound conjugated to a different carrier protein like ovalbumin [OVA] to avoid selecting antibodies against the primary carrier).
-
Antibody Purification (for polyclonal) or Hybridoma Production (for monoclonal): For polyclonal antibodies, the IgG fraction is purified from the serum using protein A/G affinity chromatography. For monoclonal antibodies, spleen cells from the immunized animal are fused with myeloma cells to create hybridomas, which are then screened for the production of the desired antibody.
Development of a Competitive ELISA
A competitive ELISA is the most suitable format for quantifying small molecules. In this format, the free this compound in the sample competes with a labeled form of the analyte (or a competing antigen) for binding to a limited amount of specific antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.
Methodology:
-
Coating: Microtiter plates are coated with the capture antibody (anti-Isorhamnetin 3-glucuronide antibody).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Competition: A mixture of the sample (or standard) and a fixed amount of enzyme-labeled this compound (the tracer) is added to the wells. They compete for binding to the coated antibody.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Signal Measurement: The absorbance is measured using a microplate reader. The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve.
Competitive ELISA workflow for this compound.
Signaling Pathways of Interest
Isorhamnetin and its parent compound, quercetin, are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. An accurate immunoassay for this compound is crucial for pharmacokinetic and pharmacodynamic studies investigating its effects on these pathways.
Unveiling the Cytotoxic Landscape: Isorhamnetin 3-Glucuronide Versus Other Flavonoid Glycosides
A comparative analysis of the cytotoxic potential of Isorhamnetin (B1672294) 3-glucuronide and other prominent flavonoid glycosides reveals significant variations in their anti-cancer activity. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their efficacy, supported by detailed experimental protocols and an exploration of the underlying molecular mechanisms.
Isorhamnetin 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has demonstrated notable cytotoxic effects against various cancer cell lines. However, its potency in comparison to other flavonoid glycosides, such as those derived from quercetin (B1663063) and kaempferol (B1673270), is a subject of ongoing research. This guide aims to dissect the available data to offer a comprehensive overview of their relative cytotoxic performance.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic effects of this compound and other flavonoid glycosides are often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value indicates greater cytotoxic potency.
Studies have shown that the cytotoxic effect of these compounds can be cell-line specific and is influenced by the nature of the aglycone (the non-sugar part of the molecule) and the type and position of the sugar moiety.
In a study on human breast cancer MCF-7 cells, the cytotoxic effects of Quercetin (Que), Isorhamnetin (IS), and this compound (I3G) were compared. The results indicated a clear hierarchy of potency, with the cytotoxic effect ranked as Que > IS > I3G[1][2]. This suggests that the addition of a glucuronide group to isorhamnetin reduces its cytotoxic activity compared to its aglycone and the parent flavonoid, quercetin. Specifically, after 48 hours of treatment with 100 µM of each compound, 70.8% of MCF-7 cells entered early-phase apoptosis with Quercetin, 68.9% with Isorhamnetin, and 49.8% with this compound[2][3].
Similarly, other studies have highlighted that the aglycone form of flavonoids is often more cytotoxic than their glycosylated counterparts. For instance, quercetin aglycone was found to be the most cytotoxic among a range of natural and synthetic quercetin glycosides in Chinese hamster ovary (CHO) cells[4]. In contrast, heavily glucosylated forms like maltooligosyl rutin (B1680289) exhibited the least cytotoxicity[4].
The table below summarizes key quantitative data on the cytotoxic effects of this compound and other selected flavonoid glycosides from various studies.
| Compound | Cell Line | Assay | IC50 Value / Effect | Reference |
| This compound (I3G) | MCF-7 (Human Breast Cancer) | Apoptosis Assay | 49.8% early apoptosis at 100 µM after 48h | [2][3] |
| Isorhamnetin (IS) | MCF-7 (Human Breast Cancer) | Apoptosis Assay | 68.9% early apoptosis at 100 µM after 48h | [2][3] |
| Quercetin (Que) | MCF-7 (Human Breast Cancer) | Apoptosis Assay | 70.8% early apoptosis at 100 µM after 48h | [2][3] |
| Quercetin | CHO (Chinese Hamster Ovary) | Colony Formation Assay | IC50 of 20-30 µM | [4] |
| Isoquercetin | CHO (Chinese Hamster Ovary) | Colony Formation Assay | IC50 of ~500 µM | [4] |
| Rutin | CHO (Chinese Hamster Ovary) | Colony Formation Assay | IC50 of ~500 µM | [4] |
| Maltooligosyl isoquercetin | CHO (Chinese Hamster Ovary) | Colony Formation Assay | IC50 of ~500 µM | [4] |
| Monoglucosyl rutin | CHO (Chinese Hamster Ovary) | Colony Formation Assay | IC50 of ~700 µM | [4] |
| Maltooligosyl rutin | CHO (Chinese Hamster Ovary) | Colony Formation Assay | Did not reach 50% cell death even at 910 µM | [4] |
| Quercetin-3-O-glucoside | Caco-2 (Human Colon Carcinoma) | MTT Assay | IC50 of 79 µg/mL | [5] |
| Quercetin-3-O-glucoside | HepG2 (Human Liver Carcinoma) | MTT Assay | IC50 of 150 µg/mL | [5] |
| Kaempferol Glycosides (Platanoside) | Various Human Leukaemic Cell Lines | In vitro cytotoxicity assay | Exhibited cytotoxic activity against most cell lines tested | [6][7] |
| Kaempferol Glycosides (Tiliroside) | Various Human Leukaemic Cell Lines | In vitro cytotoxicity assay | Active against two of the nine tested cell lines | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of flavonoid cytotoxicity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the flavonoid glycosides (e.g., 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the flavonoid glycosides as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and other flavonoids are often mediated through the modulation of specific intracellular signaling pathways.
Reactive Oxygen Species (ROS)-Dependent Apoptosis
A common mechanism of action for many flavonoids, including this compound, is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1][2][3] Increased intracellular ROS levels can lead to oxidative stress, which in turn triggers the mitochondrial apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent execution of apoptosis.[8]
Caption: ROS-dependent apoptotic pathway induced by flavonoid glycosides.
PI3K/AKT/mTOR Signaling Pathway
Isorhamnetin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a crucial pathway for cell growth, proliferation, and survival.[3] By inhibiting this pathway, isorhamnetin can suppress cancer cell proliferation and induce apoptosis. The role of the glucuronide conjugate in modulating this pathway is an area of active investigation.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Isorhamnetin.
Experimental Workflow
The general workflow for comparing the cytotoxic effects of different flavonoid glycosides is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Effects of Quercetin and Two of Its Derivatives, Isorhamnetin and Isorhamnetin-3-glucuronide, in Inhibiting the Proliferation of Human Breast-Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data for induction of cytotoxic response by natural and novel quercetin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of kaempferol glycosides against human leukaemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Isorhamnetin 3-Glucuronide and Its Synthetic Derivatives in Cellular Efficacy
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. Isorhamnetin (B1672294), a 3'-O-methylated metabolite of quercetin (B1663063), and its derivatives have garnered significant interest for their therapeutic potential. This guide provides an objective comparison of the efficacy of Isorhamnetin 3-glucuronide, a major metabolite, versus its synthetic derivatives, supported by experimental data.
Cytotoxic Efficacy: A Head-to-Head Comparison
A key area of investigation for isorhamnetin and its analogs is their potential as anti-cancer agents. A direct comparison of the cytotoxic effects of this compound against its aglycone, isorhamnetin, and the parent compound, quercetin, has been conducted on human breast cancer MCF-7 cells. The results indicate a clear structure-dependent efficacy, with quercetin exhibiting the highest cytotoxicity, followed by isorhamnetin, and then this compound.[1][2][3] This suggests that the addition of a glucuronide moiety at the 3-position may reduce the compound's anti-proliferative activity in this specific cell line.
Further studies involving synthetic derivatives have shown that modifications at the 3'-O position of isorhamnetin do not significantly impact its cytotoxic activity.[4] This finding is crucial for the design of novel isorhamnetin-based therapeutics, as it suggests that this position can be functionalized, for instance with targeting moieties or for improving pharmacokinetic properties, without compromising the core cytotoxic efficacy of the scaffold.
| Compound | Cell Line | Assay | IC50 (µM) | Apoptosis Rate (at 100 µM) | Reference |
| This compound | MCF-7 | MTT | >100 | 49.8% | [1] |
| Isorhamnetin | MCF-7 | MTT | ~75 | 68.9% | [1] |
| Quercetin | MCF-7 | MTT | ~50 | 70.8% | [1] |
| Isorhamnetin 3'-O-Alkyl Homologues | Various | Growth Inhibition | Not specified, but similar to isorhamnetin | Not specified | [4] |
Antioxidant Activity: The Role of Glycosylation
The antioxidant potential of flavonoids is a cornerstone of their therapeutic benefits. Comparative studies on the antioxidant activity of isorhamnetin and its glycosidic derivatives reveal that the position of glycosylation plays a critical role. Glycosylation at the 3-position, as in this compound, generally leads to a decrease in antioxidant capacity compared to the aglycone.[5] This is attributed to the substitution of the 3-hydroxyl group, which is important for radical scavenging, and a potential disruption of the molecule's planarity.[5]
In contrast, glycosylation at other positions, such as the 7-position, tends to have a less pronounced effect on antioxidant capacity.[5] This highlights a key consideration for the design of synthetic derivatives: preserving or enhancing the radical scavenging ability by careful selection of modification sites.
| Compound | Assay | IC50 (µM) | Reference |
| Isorhamnetin | DPPH | 24.61 | [6][7] |
| ABTS | 14.54 | [6][7] | |
| Lipid Peroxidation Inhibition | 6.67 | [6][7] | |
| Isorhamnetin-3-O-glucoside | DPPH | 11.76 | [8] |
| Narcissin (Isorhamnetin-3-O-rutinoside) | DPPH | 9.01 | [8] |
Anti-Inflammatory Effects and Signaling Pathways
Isorhamnetin and its derivatives exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] These pathways are central to the production of pro-inflammatory mediators.
While direct comparative data for a wide range of synthetic derivatives is limited, studies on natural isorhamnetin glycosides indicate that the nature and position of the sugar moiety can influence anti-inflammatory potency. For instance, isorhamnetin diglycosides have shown higher anti-inflammatory potential than triglycosides in some studies.[10]
The following diagram illustrates the general mechanism of NF-κB and MAPK pathway inhibition by isorhamnetin and its derivatives.
Caption: Inhibition of NF-κB and MAPK signaling by Isorhamnetin.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol (B129727).
-
Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a 0.2 mM DPPH solution in methanol in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
The following workflow illustrates the general process for evaluating and comparing the efficacy of this compound and its synthetic derivatives.
Caption: Experimental workflow for efficacy comparison.
Conclusion
The available data suggests that the biological activity of isorhamnetin derivatives is significantly influenced by their chemical structure. In terms of cytotoxicity against breast cancer cells, this compound is less potent than its aglycone, isorhamnetin. However, synthetic modifications at the 3'-O position appear to be well-tolerated without a loss of cytotoxic activity, opening avenues for the development of novel analogs with improved properties. For antioxidant activity, glycosylation at the 3-position tends to be detrimental. Further comprehensive studies directly comparing this compound with a broader range of synthetic derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Differential Effects of Quercetin and Two of Its Derivatives, Isorhamnetin and Isorhamnetin-3-glucuronide, in Inhibiting the Proliferation of Human Breast-Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis of 3'-O-Alkyl Homologues and a Biotin Probe of Isorhamnetin and Evaluation of Cytotoxic Efficacy on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. antiox.org [antiox.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Isorhamnetin 3-glucuronide: HPLC-UV vs. UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Robust and Reproducible Quantification of Isorhamnetin (B1672294) 3-glucuronide.
Isorhamnetin 3-glucuronide, a major metabolite of the dietary flavonoid isorhamnetin, is of significant interest in pharmacokinetic and pharmacodynamic studies due to its potential biological activities. The accurate and precise quantification of this metabolite in biological matrices is paramount for reliable research outcomes. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We present a synthesis of validated methodologies for structurally similar compounds to offer a representative comparison, complete with experimental protocols, performance data, and workflow visualizations.
Methodology Comparison: At a Glance
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and sample throughput.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by high-resolution chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Moderate | High to Very High |
| Selectivity | Good, but susceptible to co-eluting interferences with similar UV spectra. | Excellent, highly specific due to monitoring of parent-product ion transitions. |
| Analysis Time | Longer (typically 15-30 minutes per sample). | Shorter (typically <10 minutes per sample). |
| Matrix Effects | Less prone to signal suppression/enhancement from biological matrix components. | Can be significantly affected by matrix components, requiring careful method development and validation. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Simpler operation and data analysis. | More complex instrumentation and data interpretation. |
Quantitative Performance Comparison
The following table summarizes typical validation parameters for the quantification of flavonoid glucuronides using HPLC-UV and UPLC-MS/MS, providing a benchmark for expected performance.
| Validation Parameter | HPLC-UV (Representative) | UPLC-MS/MS (Representative) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Linear Range | 0.5 - 100 µg/mL | 1 - 5000 ng/mL |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~1.5 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Recovery) | 95 - 105% | 85 - 115% |
| Recovery (%) | > 90% | > 85% |
| Matrix Effect (%) | Not typically assessed | < 20% |
Experimental Protocols
Detailed methodologies for representative HPLC-UV and UPLC-MS/MS methods for the quantification of this compound in human plasma are provided below.
I. Representative HPLC-UV Method
This protocol is based on validated methods for similar flavonoid glucuronides, such as Quercetin-3-O-glucuronide.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., 7-hydroxycoumarin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: 10-40% B over 15 minutes, then a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 350 nm.
II. Representative UPLC-MS/MS Method
This protocol is adapted from a validated method for the quantification of flavonoid glucuronides in biological fluids[1].
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma pre-treated with 100 µL of 4% H₃PO₄.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of 20% acetonitrile in water.
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5-95% B over 5 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 491.1.
-
Product Ion (m/z): 315.1 (corresponding to the isorhamnetin aglycone).
-
Collision Energy and other parameters: To be optimized for the specific instrument.
Visualizing the Workflows
To better understand the procedural flow of each method, the following diagrams illustrate the key steps from sample to result.
Signaling Pathway Context
The accurate quantification of this compound is often crucial for understanding its role in modulating cellular signaling pathways. For instance, isorhamnetin and its metabolites have been implicated in pathways related to inflammation and oxidative stress.
References
Correlating In Vitro and In Vivo Efficacy of Isorhamnetin 3-Glucuronide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of Isorhamnetin (B1672294) 3-glucuronide, a significant metabolite of the flavonoid isorhamnetin. By objectively comparing its performance with its aglycone, isorhamnetin, and presenting supporting experimental data, this document aims to elucidate the therapeutic potential of this compound.
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies, offering a clear comparison of the in vitro and in vivo effects of Isorhamnetin 3-glucuronide and its related compounds.
Table 1: In Vitro Anti-Inflammatory and Antioxidant Activity
| Parameter | Cell Line | Compound | Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | This compound | - | Suppression of LPS-induced NO secretion | [1] |
| Prostaglandin E2 (PGE2) | RAW264.7 Macrophages | This compound | - | Suppression of LPS-induced PGE2 secretion | [1] |
| iNOS Expression | RAW264.7 Macrophages | This compound | 5 µM | Suppression of LPS-induced iNOS upregulation | [2][3] |
| COX-2 Expression | RAW264.7 Macrophages | This compound | - | Suppression of LPS-induced COX-2 expression | [1] |
| Heme Oxygenase-1 (HO-1) | RAW264.7 Macrophages | This compound | - | Increased expression | [1][2][3] |
| JNK and p38 Phosphorylation | RAW264.7 Macrophages | This compound | - | Attenuated LPS-induced activation | [1][2][3] |
| Reactive Oxygen Species (ROS) | Human Neutrophils | This compound | 10 µM | Inhibition of ROS production | [2][3] |
| Elastase Release | Human Neutrophils | This compound | 1 µM | Inhibition of elastase release | [2][3] |
Table 2: In Vitro Anticancer Activity
| Parameter | Cell Line | Compound | Concentration | Observed Effect | Reference |
| Cytotoxicity | MCF-7 (Human Breast Cancer) | This compound | 25–100 µM | Dose-dependent inhibition of cell growth | [3][4][5][6] |
| Apoptosis | MCF-7 (Human Breast Cancer) | This compound | 100 µM (48h) | 49.8% of cells in early-phase apoptosis | [7] |
| Mechanism | MCF-7 (Human Breast Cancer) | This compound | 25–100 µM | Activation of ROS-dependent apoptosis pathway | [3][6][7][8] |
| Cell Cycle | MCF-7 (Human Breast Cancer) | This compound | - | S-phase arrest | [7][8] |
Table 3: In Vivo Anti-Inflammatory and Anticancer Activity of Related Isorhamnetin Glycosides
| Parameter | Animal Model | Compound | Dosage | Observed Effect | Reference |
| HMGB1 Release | Mice | Isorhamnetin 3-O-galactoside | 4.8 mg/mouse | Inhibition of HMGB1 release and NF-κB activation | [2][3] |
| Tumor Growth | Xenografted Immunosuppressed Mice | Opuntia ficus-indica extract (rich in isorhamnetin glycosides) | - | Reduced tumor growth, overexpression of cleaved Caspase-9 | [3][6] |
| Fatty Acid Synthesis | High-fat diet-fed mice | Opuntia ficus-indica extract | 0.3%, 0.6% of diet | Reduced fatty acid synthesis and hepatic fat accumulation | [2] |
| Oxidative Stress | Streptozotocin-induced diabetic rats | Isorhamnetin-3,7-diglucoside | - | Significantly reduced levels of 5-(hydroxymethyl) furfural | [2][3] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
References
- 1. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients | MDPI [mdpi.com]
- 4. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Isorhamnetin 3-glucuronide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Isorhamnetin 3-glucuronide. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not fully established, it is prudent to handle it as a potentially hazardous substance.[1] The primary risks associated with powdered chemical compounds include inhalation of dust particles and direct contact with skin and eyes.
Precautionary Statements from the Safety Data Sheet (SDS) include:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
If swallowed, call a poison center or doctor.[1]
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the primary defense against chemical exposure. The level of PPE required depends on the specific handling task.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Powder | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, especially with organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
This table is based on general best practices for handling powdered flavonoids and similar biochemical compounds.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks throughout the experimental process.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and dark place with the container tightly sealed.[1][3]
3.2. Handling and Preparation
-
Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[2]
-
Procedure:
-
Before starting, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder.
-
Avoid creating dust.
-
When dissolving, add the solvent to the powder slowly to prevent splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
-
3.3. Accidental Release Measures
-
In case of a spill, use personal protective equipment.[1]
-
Prevent further leakage if possible.[1]
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces by scrubbing with alcohol.[1]
-
Dispose of contaminated material according to approved waste disposal procedures.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Call a physician.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth and call a physician or poison control center if you feel unwell.[1]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
